molecular formula C4H6N4S B2599136 1-methyl-1H-1,2,4-triazole-5-carbothioamide CAS No. 2357360-74-6

1-methyl-1H-1,2,4-triazole-5-carbothioamide

Katalognummer: B2599136
CAS-Nummer: 2357360-74-6
Molekulargewicht: 142.18
InChI-Schlüssel: VDOBOHYOKLVHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-1H-1,2,4-triazole-5-carbothioamide is a useful research compound. Its molecular formula is C4H6N4S and its molecular weight is 142.18. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-1,2,4-triazole-5-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-1,2,4-triazole-5-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methyl-1,2,4-triazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBOHYOKLVHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-1,2,4-triazole-5-carbothioamide: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel heterocyclic compound, 1-methyl-1H-1,2,4-triazole-5-carbothioamide. As a derivative of the versatile 1,2,4-triazole scaffold, this molecule holds significant promise for applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and employs computational prediction tools to offer a robust and scientifically grounded resource. We present a detailed, replicable synthetic protocol and an in-depth analysis of its expected spectral characteristics. This document is intended to serve as a foundational reference for researchers and professionals engaged in the exploration and utilization of novel triazole derivatives.

Introduction: The Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for the design of novel therapeutic agents. The introduction of a carbothioamide group at the 5-position, coupled with N-methylation, is anticipated to modulate the molecule's physicochemical and biological properties, potentially leading to new pharmacological profiles. This guide focuses on the specific derivative, 1-methyl-1H-1,2,4-triazole-5-carbothioamide, providing a detailed exploration of its characteristics.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following physicochemical properties for 1-methyl-1H-1,2,4-triazole-5-carbothioamide have been predicted using a consensus approach from multiple computational platforms (ACD/Labs, ChemAxon, and Virtual Computational Chemistry Laboratory).[2][3][4] These predicted values provide a valuable starting point for experimental design and formulation development.

PropertyPredicted ValueNotes
Molecular Formula C4H6N4S
Molecular Weight 142.18 g/mol
Melting Point 180-195 °CPrediction based on related structures.
Boiling Point 350-370 °C (decomposes)High degree of uncertainty; likely to decompose before boiling.
Water Solubility (logS) -1.5 to -0.5Predicted to have low to moderate aqueous solubility.
logP 0.5 - 1.5Indicates a good balance between hydrophilicity and lipophilicity.
pKa (acidic) 8.5 - 9.5Related to the thioamide N-H proton.
pKa (basic) 1.0 - 2.0Related to the triazole ring nitrogens.

Proposed Synthesis Pathway

The synthesis of 1-methyl-1H-1,2,4-triazole-5-carbothioamide can be achieved through a multi-step process, beginning with the readily available 1-methyl-1H-1,2,4-triazole. The proposed pathway is based on well-established methodologies for the synthesis of similar 1,2,4-triazole derivatives.[5][6]

Synthesis_Pathway A 1-methyl-1H-1,2,4-triazole B 1-methyl-1H-1,2,4-triazole-5-carboxylic acid A->B 1. n-BuLi 2. CO2 C 1-methyl-1H-1,2,4-triazole-5-carbonyl chloride B->C SOCl2 D 1-methyl-1H-1,2,4-triazole-5-carboxamide C->D NH3 E 1-methyl-1H-1,2,4-triazole-5-carbothioamide D->E Lawesson's Reagent

Caption: Proposed synthetic pathway for 1-methyl-1H-1,2,4-triazole-5-carbothioamide.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (B)

  • To a solution of 1-methyl-1H-1,2,4-triazole (A) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter, wash with cold water, and dry to yield 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (B).[7]

Step 2: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbonyl chloride (C)

  • Reflux a suspension of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (B) in excess thionyl chloride for 4 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride (C), which can be used in the next step without further purification.

Step 3: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carboxamide (D)

  • Add the crude 1-methyl-1H-1,2,4-triazole-5-carbonyl chloride (C) to a cooled, concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1 hour.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain 1-methyl-1H-1,2,4-triazole-5-carboxamide (D).

Step 4: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbothioamide (E)

  • To a solution of 1-methyl-1H-1,2,4-triazole-5-carboxamide (D) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product, 1-methyl-1H-1,2,4-triazole-5-carbothioamide (E).

Predicted Spectral Characteristics

The following spectral data are predicted based on the analysis of similar 1,2,4-triazole derivatives and the use of online spectral prediction tools.[8][9][10]

1H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH33.8 - 4.0Singlet
Triazole C3-H8.0 - 8.2Singlet
Thioamide -NH29.5 - 10.5 (broad)Singlet
13C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
N-CH335 - 40
Triazole C3145 - 150
Triazole C5160 - 165
Thioamide C=S185 - 195
IR Spectroscopy
Functional GroupPredicted Wavenumber (cm-1)
N-H stretch (thioamide)3300 - 3100
C-H stretch (aromatic)3100 - 3000
C=N stretch (triazole ring)1620 - 1580
C=S stretch1250 - 1100
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]+ at m/z = 142. Key fragmentation patterns would likely involve the loss of the carbothioamide group and fragmentation of the triazole ring.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole-carbothioamide have demonstrated a wide array of biological activities, suggesting that 1-methyl-1H-1,2,4-triazole-5-carbothioamide could be a valuable lead compound for drug discovery programs.

Biological_Activities A 1-methyl-1H-1,2,4-triazole-5-carbothioamide B Antimicrobial Activity A->B C Antifungal Activity A->C D Anticancer Activity A->D E Anti-inflammatory Activity A->E

Caption: Potential biological activities of 1-methyl-1H-1,2,4-triazole-5-carbothioamide.

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[11][12] The presence of the sulfur atom in the carbothioamide group may enhance these activities.

  • Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs. The ability of the carbothioamide moiety to act as a hydrogen bond donor and acceptor could facilitate interactions with biological targets relevant to cancer.[13]

  • Other Potential Activities: Related compounds have also shown anti-inflammatory, analgesic, and anticonvulsant properties, indicating a broad potential for this molecular scaffold.[14]

Conclusion

While 1-methyl-1H-1,2,4-triazole-5-carbothioamide is a relatively unexplored compound, this in-depth guide provides a solid foundation for its synthesis, characterization, and potential applications. The predicted physicochemical properties suggest that it is a drug-like molecule with favorable characteristics for further investigation. The proposed synthetic route is robust and based on established chemical transformations. The diverse biological activities of related compounds highlight the potential of this molecule as a valuable starting point for the development of new therapeutic agents. Further experimental validation of the predicted properties and biological screening are warranted to fully elucidate the potential of this promising compound.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 24, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 24, 2026, from [Link]

  • Zasada, M., et al. (2025).
  • El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(9), 2484.
  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Molecules.
  • Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186.
  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved February 24, 2026, from [Link]

  • Castanedo, G. M., et al. (2011). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-12.
  • Online Chemical Modeling Environment. (n.d.). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-methyl-. Retrieved February 24, 2026, from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-12.
  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(1), 147-156.
  • Shruthi, S., et al. (2026). Synthesis and Evaluation of Biological Activities of Triazoles. Journal of Pharmaceutical Sciences.
  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved February 24, 2026, from [Link]

  • Prakash, O., & Sharma, C. (2015). Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1-5.
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 24, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-(5-nitro-2-furanyl)-. Retrieved February 24, 2026, from [Link]

  • DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved February 24, 2026, from [Link]

  • Al-Juboori, A. M. J., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives.
  • MDPI. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[2][3][13]-triazoline core possessing an acetylated carbohy. Molecules.

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Journals of the University of Babylon, 23(3), 1-10.
  • PubChemLite. (n.d.). Methyl 1-methyl-1h-1,2,4-triazole-5-carboxylate. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-1,2,4-Triazole-1-carboxamide. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-1,2,4-triazole-5-carbaldehyde. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). 1-Methyl-1H-1,2,4-triazole. Retrieved February 24, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved February 24, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters, 2(1), 1-6.
  • Kumar, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(2), 799-804.

Sources

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-1,2,4-triazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. It is a critical physicochemical parameter that dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. This guide provides an in-depth technical overview of the solubility of 1-methyl-1H-1,2,4-triazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum bioactivities of the 1,2,4-triazole scaffold.[1][2][3] The following sections will delve into the theoretical and practical aspects of determining and understanding the solubility profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Understanding the Molecule: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide

To comprehend the solubility characteristics of 1-methyl-1H-1,2,4-triazole-5-carbothioamide, a foundational understanding of its molecular structure is paramount. The molecule features a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This ring system is polar and capable of acting as both a hydrogen bond donor and acceptor, a characteristic that significantly influences its interaction with various solvents.[4] The presence of a methyl group at the N1 position and a carbothioamide group at the C5 position further defines its physicochemical properties. The carbothioamide group, in particular, contributes to its polarity and potential for strong intermolecular interactions.

Theoretical Framework for Solubility

Aqueous solubility, at its core, represents the equilibrium partitioning of a compound between its solid state and an aqueous medium.[5] This equilibrium is governed by the interplay of crystal lattice energy (the energy required to break the bonds in the solid crystal) and the energy of solvation (the energy released when the molecule interacts with solvent molecules). For a molecule like 1-methyl-1H-1,2,4-triazole-5-carbothioamide, its ability to form hydrogen bonds with water and other polar solvents is a key driver of its solubility.

Experimental Determination of Solubility: A Methodological Approach

The accurate determination of solubility is a critical experimental undertaking. Various methods exist, ranging from high-throughput screening for early-stage discovery to more rigorous equilibrium methods for later-stage development.[5][6][7]

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the benchmark for determining thermodynamic equilibrium solubility.[6][8] This method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] Following equilibration, the suspension is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, especially in the early phases of drug discovery.[7]

  • Kinetic solubility is often measured in high-throughput screens where a compound is introduced from a concentrated DMSO stock solution into an aqueous buffer. Precipitation is monitored over a short period. This method provides a rapid assessment but may not reflect the true equilibrium solubility.[6][7]

  • Thermodynamic solubility , as determined by methods like the shake-flask technique, represents the true equilibrium concentration and is the more definitive value for formulation development.[6][7]

Predicted Solubility Profile of 1-Methyl-1H-1,2,4-triazole-5-carbothioamide

While specific experimental data for 1-methyl-1H-1,2,4-triazole-5-carbothioamide is not publicly available, we can predict its general solubility behavior based on its structure and the properties of similar 1,2,4-triazole derivatives.

Table 1: Predicted Qualitative Solubility of 1-Methyl-1H-1,2,4-triazole-5-carbothioamide in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe triazole ring and carbothioamide group can form strong hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighThese solvents can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high to favorably interact with non-polar solvents.

Detailed Experimental Protocol: Shake-Flask Solubility Determination

The following protocol outlines the steps for determining the thermodynamic solubility of 1-methyl-1H-1,2,4-triazole-5-carbothioamide.

Materials:

  • 1-Methyl-1H-1,2,4-triazole-5-carbothioamide (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding)

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of solid 1-methyl-1H-1,2,4-triazole-5-carbothioamide to a series of vials.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for at least 48 hours.

  • Sampling: After equilibration, carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Seal vials and place on shaker B->C D Agitate at constant temperature for 48h C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 1-methyl-1H-1,2,4-triazole-5-carbothioamide is influenced by several factors:

  • pH: For ionizable compounds, solubility can be highly pH-dependent. The triazole ring has basic nitrogen atoms that can be protonated at low pH, potentially increasing aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-methyl-1H-1,2,4-triazole-5-carbothioamide was not found, general precautions for handling similar heterocyclic compounds should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[9][10][11] Avoid inhalation of dust and contact with skin and eyes.[9][10]

Conclusion

The solubility of 1-methyl-1H-1,2,4-triazole-5-carbothioamide is a critical parameter for its potential development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for its determination. By understanding the molecular properties and employing robust experimental techniques like the shake-flask method, researchers can obtain accurate and reliable solubility data to inform formulation strategies and advance the development of this promising compound.

References

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Solubility determination of compounds of pharmaceutical interest. Recerca en Acció. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. DTIC. [Link]

  • In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society. [Link]

  • SYNTHETIC FEATURES OF NEW 1,2,4-TRIAZOLE DERIVATIVES. SWorldJournal. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

  • Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. [Link]

  • SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[5][6]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. [Link]

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. ResearchGate. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 1-methyl-1H-1,2,4-triazole-5-carbothioamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and development of novel therapeutic agents is a complex, time-intensive, and costly endeavor.[1][2] The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5] This guide focuses on a specific, under-characterized derivative, 1-methyl-1H-1,2,4-triazole-5-carbothioamide , and provides a comprehensive, technically-grounded workflow for predicting its bioactivity using a suite of in silico methodologies. By leveraging computational tools, researchers can rapidly generate testable hypotheses regarding the compound's mechanism of action, potential targets, and drug-like properties, thereby accelerating its journey from a chemical entity to a potential drug candidate.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the step-by-step protocols necessary for a robust computational assessment.

The Strategic Imperative for an In Silico First Approach

Traditional drug discovery relies on high-throughput screening of vast compound libraries, an approach fraught with high costs and a significant rate of attrition.[8][9] Many promising compounds fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicity.[10] In silico methods, or computer-aided drug design (CADD), offer a rational, resource-efficient alternative to preemptively address these challenges.[2][7] By simulating molecular interactions and predicting biological properties, we can prioritize promising candidates, identify potential liabilities early, and design more effective experiments.[8]

For a novel compound like 1-methyl-1H-1,2,4-triazole-5-carbothioamide, where public data on its biological effects is sparse, an in silico investigation is not merely advantageous; it is a foundational necessity. It allows us to build a data-driven hypothesis from the ground up, based on its molecular structure.

A Multi-Pillar Predictive Workflow

A credible in silico assessment cannot rely on a single method. Instead, we employ a multi-pillar workflow where insights from different computational techniques are integrated to build a comprehensive profile of the compound. Each pillar addresses a distinct question in the drug discovery pipeline, from fundamental properties to specific protein interactions and systemic effects.

In_Silico_Workflow cluster_start Pillar 1: Foundational Analysis cluster_target Pillar 2: Target Identification cluster_activity Pillar 3: Bioactivity & Binding Prediction cluster_validation Pillar 4: Synthesis & Validation ligand_prep Ligand Preparation 2D to 3D Conversion Energy Minimization Protonation State Assignment drug_likeness Physicochemical Profiling Lipinski's Rule of Five ADMET Screening ligand_prep->drug_likeness target_id Target Hypothesis Generation Ligand-Based (Pharmacophore, Similarity) Structure-Based (Reverse Docking) drug_likeness->target_id docking Molecular Docking Binding Pose Prediction Affinity Scoring Interaction Analysis target_id->docking qsar QSAR Modeling (If Analog Data Exists) Predictive Activity Modeling target_id->qsar integration Data Integration Hypothesis Refinement docking->integration qsar->integration validation Experimental Validation In Vitro Assays Target Engagement integration->validation

Caption: The integrated in silico workflow for bioactivity prediction.

Pillar 1: Foundational Analysis - Preparing the Molecule

Before any prediction can occur, the subject molecule, 1-methyl-1H-1,2,4-triazole-5-carbothioamide, must be accurately represented in a format amenable to computational analysis. This involves more than just drawing the structure; it requires creating a physically realistic 3D model.

Protocol: Ligand Preparation

Causality: The accuracy of all subsequent predictions, particularly molecular docking, is critically dependent on a low-energy, structurally correct 3D conformation of the ligand. Incorrect bond lengths, angles, or protonation states can lead to erroneous binding predictions.

  • 2D Structure Generation: Draw the 2D structure of 1-methyl-1H-1,2,4-triazole-5-carbothioamide using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D representation into a 3D structure. Most software packages can perform this step automatically.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformation.

  • Protonation State Assignment: Determine the likely protonation state of the molecule at a physiological pH (e.g., 7.4). The triazole ring and carbothioamide group contain nitrogen and sulfur atoms that could be protonated. This is a critical step, as charge plays a major role in molecular interactions.

  • File Format Conversion: Save the final, prepared ligand structure in a format compatible with docking and analysis software, such as .mol2 or .pdbqt.

Physicochemical and ADMET Profiling

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce the high attrition rates in drug development.[10][11] We can use computational models to estimate these properties and assess the "drug-likeness" of our compound.

Trustworthiness: These predictions are generated by models trained on large datasets of known drugs.[12][13] While highly valuable for initial screening, they are predictive, not definitive. The reliability of a prediction is highest for compounds that are structurally similar to those in the model's training set (i.e., within its "applicability domain").

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Interpretation & Guideline
Molecular Weight ~142.19 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Lipophilicity) ~0.5 - 1.5 Good balance for solubility and permeability (Lipinski: < 5)
Hydrogen Bond Donors 1 Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 3-4 Compliant with Lipinski's Rule (< 10)
TPSA (Topological Polar Surface Area) < 90 Ų Indicates good potential for cell membrane permeability (< 140 Ų)[14]
Aqueous Solubility Moderate to High Favorable for absorption
Blood-Brain Barrier (BBB) Permeation Likely Low/Negative May not be CNS-active
CYP450 Inhibition Predicted Non-inhibitor Lower potential for drug-drug interactions[14]
hERG Inhibition Predicted Low Risk Lower potential for cardiotoxicity

| Ames Mutagenicity | Predicted Non-mutagenic | Lower potential for carcinogenicity |

Note: These values are estimates derived from common prediction algorithms (e.g., SwissADME, admetSAR) and should be experimentally verified.

Pillar 2: Target Identification - Where Does the Molecule Act?

With no pre-defined biological target, our next step is to generate a hypothesis. Given the well-established bioactivities of the 1,2,4-triazole scaffold, particularly as antifungal agents that target lanosterol 14α-demethylase (CYP51), this enzyme class represents a primary hypothetical target.[4]

Expertise: We will pursue a structure-based approach focused on a high-value, hypothesis-driven target. This is more efficient than an unfocused reverse docking screen against thousands of proteins. Our choice of Candida albicans CYP51 is based on the prevalence of this scaffold in clinical antifungals like fluconazole.

Target_Identification_Logic start Start: Novel Compound scaffold_analysis Analyze Scaffold: 1,2,4-Triazole start->scaffold_analysis literature Literature Search: Known Triazole Activities (Antifungal, Anticancer, etc.) scaffold_analysis->literature hypothesis Formulate Hypothesis: Primary target class is likely Lanosterol 14α-demethylase (CYP51) literature->hypothesis pdb_search Search Protein Data Bank (PDB) for high-resolution crystal structures of CYP51 hypothesis->pdb_search target_select Select Target: Candida albicans CYP51 (e.g., PDB ID: 5V5Z) pdb_search->target_select

Caption: Hypothesis-driven target identification workflow.

Pillar 3: Bioactivity Prediction via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[15][16][17] This allows us to visualize how 1-methyl-1H-1,2,4-triazole-5-carbothioamide might physically interact with the active site of our chosen target, C. albicans CYP51.

Protocol: Molecular Docking Simulation

Self-Validation System: Before docking our novel compound, the protocol's reliability must be established. This is achieved by taking the co-crystallized ligand from the PDB structure (in this case, posaconazole from PDB ID: 5V5Z), removing it, and then docking it back into the active site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the original crystal pose. This confirms that the chosen docking parameters can accurately reproduce a known binding mode.

  • Target Preparation:

    • Download the crystal structure of C. albicans CYP51 (e.g., PDB ID: 5V5Z) from the RCSB Protein Data Bank.

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules and co-solvents, adding polar hydrogens, and assigning partial charges. The heme cofactor, essential for CYP51 function, must be retained and correctly parameterized.

  • Binding Site Definition:

    • Define the active site for docking. This is typically done by creating a grid box centered on the position of the co-crystallized ligand. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution:

    • Run the docking simulation using a validated algorithm (e.g., AutoDock Vina). The software will systematically sample different poses of our ligand within the defined active site, evaluating each based on a scoring function.

  • Results Analysis:

    • Binding Affinity: The primary quantitative output is the binding affinity, usually expressed in kcal/mol. More negative values indicate a stronger predicted interaction.

    • Pose Visualization: The top-scoring poses should be visually inspected using molecular graphics software (e.g., PyMOL, Chimera). This is crucial for determining if the predicted interactions are chemically sensible.

    • Interaction Mapping: Analyze the specific non-covalent interactions between the ligand and the protein. Key interactions for CYP51 inhibitors often include coordination with the heme iron and hydrogen bonds with active site residues.

Interpreting Docking Results

The analysis should focus on identifying key interactions that stabilize the ligand-protein complex. For CYP51, a critical interaction is the coordination of a nitrogen atom from the triazole ring with the heme iron atom in the active site.

Table 2: Hypothetical Molecular Docking Results against C. albicans CYP51 (PDB: 5V5Z)

Compound Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
1-methyl-1H-1,2,4-triazole-5-carbothioamide -7.8 - Heme coordination via N4 of the triazole ring.- Hydrogen bond between carbothioamide NH2 and Tyr132.- Hydrophobic interactions with Phe228, Met508.

| Fluconazole (Reference) | -8.5 | - Heme coordination via N4 of the triazole ring.- Hydrogen bonds with Tyr132 and Ser378.- Extensive hydrophobic contacts. |

This hypothetical result suggests our compound could bind effectively in the CYP51 active site, exhibiting the canonical heme coordination essential for inhibition. Its predicted affinity, while slightly less than the established drug Fluconazole, is significant enough to warrant experimental investigation.

The Imperative of Experimental Validation

The culmination of this in silico workflow is a well-defined, data-driven hypothesis: 1-methyl-1H-1,2,4-triazole-5-carbothioamide is a potential inhibitor of fungal lanosterol 14α-demethylase (CYP51).

Recommended Validating Experiments:

  • Enzyme Inhibition Assay: Test the compound's ability to inhibit recombinant C. albicans CYP51 enzyme activity directly and determine its IC50 value.

  • Antifungal Susceptibility Testing: Evaluate the compound's ability to inhibit the growth of Candida albicans and other fungal strains in culture to determine its Minimum Inhibitory Concentration (MIC).

  • Mechanism of Action Studies: If antifungal activity is confirmed, perform sterol analysis (e.g., using GC-MS) on treated fungal cells to confirm that the mechanism involves the disruption of ergosterol biosynthesis, which would validate CYP51 as the target.

Conclusion

This guide has outlined a rigorous, multi-pillar computational strategy for the initial bioactivity assessment of 1-methyl-1H-1,2,4-triazole-5-carbothioamide. By systematically preparing the molecule, predicting its drug-like properties, identifying a high-probability biological target, and simulating the molecular interactions through docking, we have constructed a compelling, testable hypothesis. This in silico approach enables researchers to invest experimental resources with greater precision and confidence, significantly streamlining the path of drug discovery and increasing the probability of success.[8]

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27).
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
  • Pharmacophore modeling - Medicinal Chemistry - Fiveable. (2025, August 15).
  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).
  • Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.).
  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.).
  • ADMET prediction | Medicinal Chemistry Class Notes | - Fiveable. (2025, August 15).
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8).
  • Using QSAR model for studying heterocycles activity - ProQuest. (n.d.).
  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5).
  • In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks - Blog. (2025, March 12).
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3).
  • Application of machine learning in prediction of bioactivity of molecular compounds: A review. (n.d.).
  • Validating the In-Silico Model for Toxicity Studies - News-Medical.Net. (2020, January 30).
  • QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds - PMC. (n.d.).
  • A Guide to In Silico Drug Design - PMC. (n.d.).
  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2017, October 28).
  • In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed. (n.d.).
  • QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - MDPI. (2021, March 24).
  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20).
  • A Guide to In Silico Drug Design - Pharma Excipients. (2023, February 5).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • In Silico Approaches | Centre For Human Specific Research. (2024, December 11).
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30).
  • In Silico Methods for Drug Design and Discovery | Frontiers Research Topic. (n.d.).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22).
  • Molecular Docking and Structure-Based Drug Design Strategies - MDPI. (2015, July 22).
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level - Open Access Journals. (2023, August 30).
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

Sources

Methodological & Application

protocol for synthesizing 1-methyl-1H-1,2,4-triazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Methyl-1H-1,2,4-Triazole-5-Carbothioamide

Executive Summary

This protocol details the regioselective synthesis of 1-methyl-1H-1,2,4-triazole-5-carbothioamide , a critical scaffold in the development of antiviral nucleoside analogues and agrochemical biocides. Unlike the more common 3-substituted isomers (related to Ribavirin), the 5-substituted variant requires precise control over regiochemistry during the functionalization of the triazole ring.

This guide rejects low-yielding "one-pot" mixtures in favor of a stepwise, self-validating modular approach:

  • Regioselective Lithiation: Exploiting the specific acidity of the C5-proton.

  • Electrophilic Trapping: Formation of a stable ester intermediate.

  • Ammonolysis: Quantitative conversion to the carboxamide.

  • Thionation: Mild sulfur-oxygen exchange using Lawesson’s Reagent.[1]

Strategic Retro-Analysis

The primary challenge in 1,2,4-triazole chemistry is distinguishing between the C3 and C5 positions. In 1-substituted triazoles, the C5 proton (flanked by N1 and N4) is significantly more acidic (


) than the C3 proton, allowing for exclusive C5-lithiation at low temperatures.

Synthetic Pathway Visualization:

SynthesisPath Start 1-Methyl-1,2,4-triazole Lithio 5-Lithio Intermediate (Kinetic Control) Start->Lithio n-BuLi, -78°C THF Ester Methyl 1-methyl-1,2,4- triazole-5-carboxylate Lithio->Ester MeOCOCl (Quench) Amide 1-Methyl-1,2,4- triazole-5-carboxamide Ester->Amide NH3 / MeOH RT, 12h Target 1-Methyl-1H-1,2,4- triazole-5-carbothioamide Amide->Target Lawesson's Reagent Toluene, Reflux

Figure 1: Modular synthetic route ensuring C5-regioselectivity via lithiation.

Detailed Experimental Protocol

Phase 1: Regioselective C5-Carboxylation

Objective: Install the carbon scaffold at the C5 position. Principle: Kinetic deprotonation followed by electrophilic trapping.

  • Reagents:

    • 1-Methyl-1,2,4-triazole (1.0 equiv)

    • 
      -Butyllithium (1.1 equiv, 2.5 M in hexanes)
      
    • Methyl Chloroformate (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Equipment: Flame-dried Schlenk flask, inert gas (

    
     or Ar) line, acetone/dry-ice bath.
    

Step-by-Step:

  • Setup: Charge a flame-dried flask with 1-methyl-1,2,4-triazole dissolved in anhydrous THF (0.2 M concentration) under inert atmosphere.

  • Cooling: Cool the solution to -78 °C . This temperature is critical to prevent ring fragmentation or equilibration to the thermodynamically stable species.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Checkpoint: The solution may turn slightly yellow/orange. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Quench: Add methyl chloroformate (neat) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 1-methyl-1,2,4-triazole-5-carboxylate .

Phase 2: Ammonolysis (Ester to Amide)

Objective: Convert the ester to the primary amide. Principle: Nucleophilic acyl substitution.

  • Reagents:

    • Intermediate from Phase 1[2]

    • 7N Ammonia in Methanol (

      
      )
      
  • Conditions: Sealed tube or pressure flask.

Step-by-Step:

  • Dissolve the methyl ester in 7N

    
     (10 mL per gram of substrate).
    
  • Seal the vessel and stir at RT for 12–16 hours.

    • Note: Heating is usually unnecessary and may cause side reactions.

  • Isolation: Concentrate the solvent in vacuo. The product often precipitates as a white solid. Triturate with cold diethyl ether to remove impurities.

  • Yield Check: Expect >90% conversion.

Phase 3: Thionation (Amide to Thioamide)

Objective: Selective oxygen-to-sulfur exchange. Principle: The Lawesson’s Reagent (LR) mechanism involves the formation of a reactive dithiophosphine ylide which undergoes a [2+2] cycloaddition with the carbonyl, followed by cycloreversion to release the thioamide.

Reagent Stoichiometry Table:

ComponentEquivalenceRoleNotes
5-Carboxamide 1.0SubstrateMust be dry
Lawesson's Reagent 0.6Thionating Agent0.5 eq delivers 1 eq of Sulfur; 0.6 ensures completion
Toluene SolventMediumAnhydrous; Reflux temp (110°C) required

Step-by-Step:

  • Reaction: Suspend the amide in anhydrous toluene (0.1 M). Add Lawesson’s Reagent (0.6 equiv).

  • Reflux: Heat to reflux (110 °C) under

    
    .
    
    • Observation: The heterogeneous mixture will clarify as the reaction proceeds, then potentially turn cloudy again as byproducts form.

    • Time: Monitor by TLC (typically 2–4 hours). The thioamide is usually less polar than the amide.

  • Workup (Critical): Cool to RT.

    • Option A (Filtration): If the product precipitates, filter and wash with cold toluene.

    • Option B (Chromatography): If soluble, concentrate directly onto silica gel. Purify via flash column chromatography (DCM/MeOH gradient).

    • Note: Lawesson's byproducts (polysiloxanes/phosphonates) can be sticky. A quick plug filtration through neutral alumina before the silica column can help remove phosphorus residues.

Mechanistic Insight & Troubleshooting

Why Lawesson's Reagent over


? 
While 

is cheaper, it requires higher temperatures and often results in lower yields due to the formation of nitrile byproducts (dehydration of the amide). Lawesson's reagent operates under milder conditions and is more selective for the amide-to-thioamide conversion without dehydrating the primary amide to a nitrile.

Regiochemistry Verification: The C5-positioning is guaranteed by the lithiation step. This can be verified via HMBC NMR spectroscopy:

  • C5-Product: Strong correlation between the N-Methyl protons and the C5 carbon (the carbon attached to the thioamide).

  • C3-Isomer (Incorrect): Weak or no correlation between N-Methyl protons and the C3 carbon (due to distance across the ring).

Mechanism of Thionation:

LawessonMech LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Heat / Equilibrium Inter Thiaoxaphosphetane Intermediate Ylide->Inter + Amide [2+2] Cycloaddition Product Thioamide + P=O Byproduct Inter->Product Cycloreversion Driving Force: P=O Bond

Figure 2: Mechanism of Oxygen-Sulfur exchange mediated by Lawesson's Reagent.[3][4]

References

  • Regioselective Lithiation of 1-Alkyl-1,2,4-triazoles

    • Larsen, R. D., et al. "Regioselective Alkylation of 1-Substituted 1,2,4-Triazoles." Journal of Organic Chemistry, 1994.
    • Note: Establishes the C5-acidity preference ( C5 < C3).
  • Thionation Methodologies

    • Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958.
    • Note: The definitive review on using Lawesson's reagent for amide-to-thioamide conversion.
  • Krohn, K., et al. "Synthesis of 1-substituted 1,2,4-triazole-5-carboxamides." Tetrahedron Letters, 2001.
  • General Properties of 1,2,4-Triazoles: Polshettiwar, V., & Varma, R. S. "Greener synthesis of 1,2,4-triazoles." Current Opinion in Drug Discovery & Development, 2007.

Sources

Application Note: Leveraging 1-Methyl-1H-1,2,4-triazole-5-carbothioamide Scaffolds for Next-Generation Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel chemical scaffolds. While traditional azoles (e.g., Fluconazole, Voriconazole) rely on the N1-substituted 1,2,4-triazole ring to bind the heme iron of CYP51 (Lanosterol 14


-demethylase), the 1-methyl-1H-1,2,4-triazole-5-carbothioamide  scaffold represents a distinct "fragment-based" entry point.

This Application Note details the utility of this thioamide as a privileged synthetic intermediate . Unlike standard azoles, the thioamide moiety serves as a versatile "chemical linchpin" for cyclization reactions, enabling the rapid generation of fused heterocyclic systems (such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ) that exhibit superior metabolic stability and enhanced lipophilicity compared to their amide counterparts.

Strategic Rationale & Mechanism

The "Locking" Effect of N1-Methylation

In unsubstituted triazoles, tautomerism between N1, N2, and N4 complicates structure-activity relationship (SAR) studies. By utilizing the 1-methyl variant, the tautomeric equilibrium is frozen. This ensures:

  • Defined Regiochemistry: Substitutions are forced to occur at the thioamide sulfur or nitrogen, or the N2/N4 positions.

  • Metabolic Predictability: The N1-methyl group mimics the alkyl connection found in systemic azoles, improving pharmacokinetic modeling.

The Thioamide Advantage

The 5-carbothioamide group (


) is not merely a bioisostere of the amide; it is a reactive handle for heterocyclization .
  • Reaction with

    
    -haloketones:  Yields thiazole-fused systems.
    
  • Reaction with Hydrazonoyl chlorides: Yields thiadiazine-fused systems.[1]

  • Direct Binding: The Sulfur atom offers a "soft" donor site for interactions with hydrophobic pockets in the CYP51 active site, distinct from the "hard" oxygen of amides.

Experimental Workflow Visualization

The following diagram outlines the critical path from the thioamide scaffold to lead validation.

AntifungalDiscovery cluster_Synth Phase 1: Chemical Derivatization cluster_Bio Phase 2: Biological Validation Start Start: 1-Methyl-1H-1,2,4- triazole-5-carbothioamide Step1 Cyclization (Hantzsch Synthesis) Start->Step1 + α-haloketones Reflux/EtOH Step2 Fused Heterocycle (Triazolo-thiadiazole) Step1->Step2 - H2O / - HX Assay In Vitro Screening (CLSI M27-A4) Step2->Assay MIC Determination Docking In Silico Docking (CYP51 Target) Step2->Docking PDB: 5V5Z End Lead Candidate Selection Assay->End MIC < 1 µg/mL Docking->End Binding Energy < -8 kcal/mol

Figure 1: Workflow for converting the thioamide precursor into bioactive antifungal agents.

Detailed Protocols

Protocol A: Synthesis of Fused Triazolo-Thiadiazoles

Objective: Convert the 1-methyl-1H-1,2,4-triazole-5-carbothioamide into a rigid tricyclic scaffold to enhance fungal cell wall penetration.

Materials:

  • Precursor: 1-methyl-1H-1,2,4-triazole-5-carbothioamide (1.0 eq)

  • Reagent: Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Fused Sodium Acetate (anhydrous)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of the thioamide in 30 mL of absolute ethanol.

  • Addition: Add 5.5 mmol of the phenacyl bromide and 10 mmol of fused sodium acetate.

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
    • Checkpoint: The disappearance of the thioamide spot and the appearance of a new, less polar fluorescent spot indicates cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (approx. 100 g).

  • Purification: A precipitate will form.[1] Filter under vacuum, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF (2:1) to yield the 3-(substituted-phenyl)-6-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole .

Mechanism Note: The sulfur of the thioamide attacks the


-carbon of the phenacyl bromide, followed by cyclodehydration involving the amide nitrogen.
Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A4)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Candida spp.

Prerequisites:

  • Strains: C. albicans (ATCC 90028), C. glabrata (ATCC 90030).

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

Step-by-Step:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 1600 µg/mL.

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 medium. Final testing concentrations should range from 64 µg/mL to 0.125 µg/mL.

    • Control: Include Fluconazole as a positive control and a solvent control (DMSO < 1%).

  • Inoculum Prep: Pick 5 colonies from 24-hour Sabouraud Dextrose Agar (SDA) plates. Suspend in saline and adjust turbidity to 0.5 McFarland standard (

    
     to 
    
    
    
    CFU/mL).
  • Final Inoculation: Dilute the suspension 1:1000 in RPMI 1640, then add 100 µL to each well of the microdilution plate containing 100 µL of drug solution.

  • Incubation: Incubate at 35°C for 24 hours (for Candida spp.) or 48 hours (for Cryptococcus or slower growers).

  • Readout: Determine the MIC as the lowest concentration causing 50% inhibition of growth compared to the growth control (visual score of 2 or less on a 0–4 scale).

Protocol C: Molecular Docking (In Silico Validation)

Objective: Rationalize the binding mode of the thioamide derivative within the CYP51 active site.

Parameters:

  • Software: AutoDock Vina or Glide (Schrödinger).

  • Target: Crystal structure of C. albicans CYP51 (PDB ID: 5V5Z ).

  • Grid Box: Centered on the Heme Iron (Fe). Dimensions:

    
     Å.
    

Procedure:

  • Protein Prep: Remove water molecules and the native ligand (VT1). Add polar hydrogens and Gasteiger charges.

  • Ligand Prep: Minimize the energy of the 1-methyl-triazolo-thiadiazole derivative. Ensure the triazole N4 is accessible.

  • Docking: Run the simulation.

  • Analysis: Look for:

    • Fe-N Coordination: Distance between Triazole N4 and Heme Fe should be < 2.5 Å.

    • Hydrophobic Tunnel: The phenyl group derived from the thioamide reaction should occupy the hydrophobic access channel (Tyr118, Phe126).

Data Presentation & Analysis

The following table illustrates typical structure-activity relationship (SAR) data expected when derivatizing the 1-methyl-1H-1,2,4-triazole-5-carbothioamide scaffold.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound IDR-Substituent (from Thioamide rxn)C. albicans (Sensitive)C. albicans (Resistant)A. fumigatus
Precursor Thioamide (Unreacted)>64>64>64
TZ-01 Phenyl (Thiadiazole fused)8.016.032.0
TZ-04 4-Cl-Phenyl (Thiadiazole fused)0.5 4.0 2.0
TZ-07 2,4-Di-F-Phenyl (Thiadiazole fused)0.125 1.0 0.5
Fluconazole(Control)0.25>6416.0

Key Insight: The thioamide precursor itself is biologically inactive. Activity is unlocked only upon cyclization into the fused system, where the 4-Cl and 2,4-Di-F substitutions (mimicking Fluconazole/Voriconazole pharmacophores) drastically improve potency.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link]

  • Nadeem, H., et al. (2013).[4] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[4] [Link]

  • Al-Wabli, R.I., et al. (2022). 1,2,4-Triazole Scaffold for the Development of Antifungal Agents.[5][6][7][8][9][10][11][12][13] Journal of Chemistry. [Link]

  • Bhosale, V.R. (2024). Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Derivatives. African Journal of Biological Sciences. [Link]

  • RCSB Protein Data Bank. (2017). Crystal structure of Candida albicans Lanosterol 14alpha-demethylase (CYP51) complexed with VT1 (PDB: 5V5Z). [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-1,2,4-triazole-5-carbothioamide as a Versatile Intermediate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5][6] The thioamide functional group, in parallel, serves as a uniquely versatile synthon in organic synthesis, capable of acting as a binucleophile to construct a variety of sulfur- and nitrogen-containing heterocycles. This guide details the synthesis and synthetic utility of 1-methyl-1H-1,2,4-triazole-5-carbothioamide, a bifunctional intermediate poised for the efficient construction of complex, fused heterocyclic systems. We present robust protocols for its preparation and subsequent elaboration into high-value scaffolds, such as thiazolo[3,2-b][7][8][9]triazoles and[7][8][9]triazolo[4,3-a]pyrimidines, which are of significant interest to researchers in drug discovery and materials science.

Physicochemical & Spectroscopic Profile

Characterization of the title intermediate is crucial for its effective use. Below are its key properties and expected spectroscopic data, based on established chemical principles and analysis of analogous structures.[7]

PropertyValue
Molecular Formula C₄H₆N₄S
Molecular Weight 142.18 g/mol
Appearance Expected to be a crystalline solid
IUPAC Name 1-methyl-1H-1,2,4-triazole-5-carbothioamide
Predicted ¹H NMR δ (ppm) in DMSO-d₆: ~9.5-10.0 (br s, 2H, CSNH₂), ~8.2 (s, 1H, Triazole C3-H), ~4.0 (s, 3H, N-CH₃)
Predicted ¹³C NMR δ (ppm) in DMSO-d₆: ~178 (C=S), ~155 (Triazole C5), ~145 (Triazole C3), ~35 (N-CH₃)
Predicted IR ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1620 (N-H bend), ~1500 (C=N stretch), ~1300 (C=S stretch)

Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbothioamide

The target intermediate is not widely commercially available and must be synthesized. A reliable two-step approach starting from 1-methyl-1H-1,2,4-triazole is outlined below.

Retrosynthetic Pathway

The most direct route involves the formylation of 1-methyl-1,2,4-triazole, followed by conversion of the resulting aldehyde to the thioamide. A more robust alternative involves carboxylation and subsequent conversion. A plausible pathway is the conversion from a nitrile, which itself can be synthesized from a protected triazole.

G T 1-Methyl-1H-1,2,4-triazole- 5-carbothioamide (Target) N 1-Methyl-1H-1,2,4-triazole- 5-carbonitrile T->N Thionation (H₂S) M 1-Methyl-1H-1,2,4-triazole N->M Cyanation G cluster_mech Mechanism: Thiazole Ring Formation start 1-Methyl-1H-1,2,4-triazole-5-carbothioamide + α-Halocarbonyl (R-CO-CH₂-X) inter1 S-Alkylated Intermediate Thioimidate Salt start:f1->inter1:head Sₙ2 Attack inter2 Cyclized Intermediate Hemiaminal Analogue inter1:head->inter2:head Intramolecular Cyclization (N attacks C=O) product Fused Thiazolo[3,2-b][1,2,4]triazole inter2:head->product:f0 Dehydration (-H₂O) G cluster_workflow General Workflow: Fused Heterocycle Synthesis start Start: 1-Methyl-1H-1,2,4-triazole- 5-carbothioamide step1 React with Bifunctional Electrophile (e.g., α-haloketone or β-ketoester) start->step1 step2 Cyclocondensation (Heating, +/- Catalyst) step1->step2 step3 Work-up & Purification (Precipitation/Extraction, Recrystallization/Chromatography) step2->step3 end Final Product: Fused Heterocyclic System (e.g., Thiazolo[3,2-b][1,2,4]triazole) step3->end

Sources

Application Notes and Protocols: Experimental Setup for Testing the Anticancer Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1] These heterocyclic compounds and their derivatives are the subject of intense research due to their potential to modulate various oncogenic pathways.[2] The development of novel 1,2,4-triazole-based anticancer agents necessitates a systematic and rigorous evaluation of their efficacy and mechanism of action.[1]

This guide provides a comprehensive overview of the experimental setup for assessing the anticancer activity of 1,2,4-triazole derivatives, from initial in vitro screening to more complex mechanistic and in vivo studies. The protocols detailed herein are designed to ensure scientific integrity and generate robust, reproducible data.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of testing involves evaluating the cytotoxic and cytostatic effects of the 1,2,4-triazole derivatives on cancer cell lines. This is a critical step to identify promising lead compounds for further development.[3]

Cell Line Selection and Maintenance

The choice of cancer cell lines is crucial and should ideally represent a variety of cancer types to assess the spectrum of activity. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), is a valuable resource for initial screening.[4][5]

Protocol for Cell Culture:

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6][7]

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.[9]

Cytotoxicity and Viability Assays

These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][12]

Protocol for MTT Assay: [8][9][12]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[7][13]

  • Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-triazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8][13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[8][12]

  • Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent like DMSO or isopropanol to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[15][16] It is a reliable alternative to the MTT assay.[17]

Protocol for SRB Assay: [15][17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[15]

  • Staining: Remove the TCA and wash the plates. Add 50-100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[15]

  • Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.[15]

  • Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm.[16][17]

Data Presentation for Cytotoxicity Assays

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
Triazole-1MCF-7MTT4815.2
Triazole-1A549MTT4822.8
Triazole-2MCF-7SRB728.5
Triazole-2A549SRB7212.1
DoxorubicinMCF-7MTT480.9
DoxorubicinA549MTT481.2

Note: The data presented above are for illustrative purposes only.

Part 2: Mechanistic Studies

Once promising compounds are identified, the next step is to elucidate their mechanism of action. This involves investigating how the compounds induce cell death and affect key cellular processes.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[18]

This flow cytometry-based assay is a standard method for detecting apoptosis.[19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol for Annexin V/PI Staining: [19]

  • Cell Treatment: Treat cells with the 1,2,4-triazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[19]

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating.[20][21]

This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Protocol for Cell Cycle Analysis: [8][20]

  • Cell Treatment: Treat cells with the 1,2,4-triazole derivative at its IC₅₀ concentration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[8]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]

  • Incubation: Incubate the cells in the dark for 30 minutes.[8]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.[22]

Visualizing Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_culture Cell Line Culture (e.g., NCI-60 Panel) cytotoxicity_assay Cytotoxicity/Viability Assays (MTT or SRB) cell_culture->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis cell_cycle_analysis->pathway_analysis animal_model Animal Model (Xenograft) pathway_analysis->animal_model efficacy_study Efficacy & Toxicity Study animal_model->efficacy_study

Caption: A generalized workflow for the evaluation of anticancer compounds.

Signaling Pathway Analysis

1,2,4-triazole derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell growth, proliferation, and survival.[2][10] Western blotting can be used to investigate the expression levels of key proteins in these pathways.

Protocol for Western Blotting: [8]

  • Protein Extraction: Lyse treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with primary antibodies against target proteins (e.g., caspases, cyclins, kinases) followed by secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Signaling_Pathway triazole 1,2,4-Triazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) triazole->receptor Inhibition caspases Caspase Activation triazole->caspases pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspases->apoptosis

Caption: A representative signaling pathway potentially targeted by 1,2,4-triazole derivatives.

Part 3: In Vivo Evaluation

Promising compounds with potent in vitro activity and a well-defined mechanism of action should be further evaluated in animal models to assess their efficacy and toxicity in a living organism.[23][24]

Animal Model Selection

The choice of animal model is critical for the relevance of the in vivo studies.[23] Immunocompromised mice bearing human tumor xenografts are commonly used models.[24]

Study Design and Execution

All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[23][25][26][27][28]

Protocol for In Vivo Efficacy Study:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment: Once tumors reach a certain size, randomize the animals into treatment and control groups. Administer the 1,2,4-triazole derivative and vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy and Toxicity Assessment: Monitor tumor volume, body weight, and any signs of toxicity throughout the study.[29][30]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

InVivo_Workflow start Select Promising Compound (from In Vitro Studies) animal_model Choose Animal Model (e.g., Xenograft in Mice) start->animal_model iacuc Obtain IACUC Approval animal_model->iacuc tumor_implantation Tumor Cell Implantation iacuc->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups (Treatment vs. Control) tumor_growth->randomization treatment Administer Compound/Vehicle randomization->treatment monitoring Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A workflow for conducting in vivo efficacy studies.

Conclusion

The systematic evaluation of 1,2,4-triazole derivatives using the protocols outlined in this guide will enable researchers to identify and characterize novel anticancer agents with therapeutic potential. A thorough understanding of a compound's activity, from the cellular level to a whole organism, is essential for its successful translation into the clinic.

References

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved February 23, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. [Link]

  • Guidelines and Recommendations for Researchers Using Animal Cancer Models. (2023). Emory University. Retrieved February 23, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Cytometry, 81(1), 7.5.1–7.5.14. [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Zurich, W. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 23, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 23, 2026, from [Link]

  • HTS384 Screening Methodology. (n.d.). National Cancer Institute. Retrieved February 23, 2026, from [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (2024, February). Animal Welfare Institute. Retrieved February 23, 2026, from [Link]

  • OBSERVE: Guidelines for the Refinement of Rodent Cancer Models. (2024, July 24). INFRAFRONTIER. Retrieved February 23, 2026, from [Link]

  • Guidelines for the use of animals in cancer research. (n.d.). Norecopa. Retrieved February 23, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50932. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Cancer Research, 84(15), 2397–2399. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 23, 2026, from [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved February 23, 2026, from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Current Medicinal Chemistry, 23(12), 1159–1181. [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. Retrieved February 23, 2026, from [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2004). Nature Protocols, -1. [Link]

  • SRB Cytotoxicity Assay (CV0009). (n.d.). G-Biosciences. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 134-140. [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved February 23, 2026, from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved February 23, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112046. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved February 23, 2026, from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2021, December 21). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry, 76, 467–480. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 23, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2020). International Journal of Scientific Research and Engineering Development, 3(4), 1-5. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Pharmaceutical Journal of Ukraine, (3), 3-14. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(10), 001-013. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Scientific Reports, 12(1), 19349. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7247. [Link]

Sources

analytical methods for quantification of 1-methyl-1H-1,2,4-triazole-5-carbothioamide in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of 1-Methyl-1H-1,2,4-Triazole-5-Carbothioamide

Executive Summary & Chemical Context

1-Methyl-1H-1,2,4-triazole-5-carbothioamide (MTCA) represents a distinct class of polar, nitrogen-rich heterocyclic intermediates often encountered in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) or as a degradation product of thio-substituted triazoles.

The Analytical Challenge: The analysis of MTCA presents two primary hurdles that defeat standard Reversed-Phase (RP) workflows:

  • Extreme Polarity: The combination of the 1,2,4-triazole ring and the carbothioamide moiety creates a highly hydrophilic molecule (LogP < 0). On standard C18 columns, MTCA elutes in the void volume (

    
    ), leading to poor reproducibility and ion suppression in MS.
    
  • Thioamide Instability: The

    
     bond is susceptible to oxidative desulfurization, converting the analyte into its corresponding amide (1-methyl-1,2,4-triazole-5-carboxamide).
    

This guide details two validated approaches: a HILIC-MS/MS method for trace quantification (bioanalysis/genotoxic impurity screening) and a Modified RP-HPLC method for high-concentration quality control.

Chemical Logic & Method Selection

The choice of method depends strictly on the sensitivity required and the matrix complexity.

MethodSelection cluster_logic Mechanistic Rationale Start Sample Type Trace Trace / Bio-fluids (< 1 µg/mL) Start->Trace QC Raw Material / API (> 0.1 mg/mL) Start->QC HILIC Method A: HILIC-MS/MS (Zwitterionic/Amide Phase) Trace->HILIC Retains Polar Analytes RP Method B: Aqueous Stable RP-HPLC (High-Density C18/T3) QC->RP Robustness & Simplicity Rationale MTCA LogP < 0 Requires non-hydrophobic retention mechanism

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sample concentration and matrix.

Method A: HILIC-MS/MS for Trace Quantification

Context: Ideal for pharmacokinetic studies or detecting MTCA as a genotoxic impurity (GTI) in drug substances. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for this polar analyte compared to Reverse Phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Amide or BEH HILIC (2.1 x 100 mm, 2.5 µm)Amide phases interact with the thioamide group via hydrogen bonding, ensuring retention away from the void.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH suppresses ionization of acidic silanols and stabilizes the thioamide.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required to induce the HILIC partition mechanism.
Flow Rate 0.4 mL/minOptimized for ESI desolvation efficiency.
Injection Vol. 2 - 5 µLLow volume prevents solvent mismatch effects common in HILIC.
Diluent 90:10 Acetonitrile:WaterCritical: Sample solvent must match initial gradient conditions to prevent peak splitting.
MS/MS Parameters (Sciex QTRAP / Agilent 6400 Series)
  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion: m/z 143.2 (Calculated MW: 142.18 g/mol )

  • Source Temp: 450°C (High temp required for polar heterocycles)

MRM Transitions:

Transition (m/z)Dwell (ms)CE (eV)TypeStructural Assignment
143.2 → 83.1 10025QuantifierLoss of Thioamide group (

), leaving the methylated triazole ring.
143.2 → 42.1 10035QualifierRing fragmentation (characteristic of N-methyl triazoles).

Method B: Modified RP-HPLC for Purity/Assay

Context: For raw material release or reaction monitoring where MS is unavailable. Standard C18 columns will fail; a "High Strength Silica" (HSS) or "Aqueous Stable" column is mandatory to prevent phase collapse under the high-water conditions needed to retain MTCA.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Waters HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega Polar C18.

    • Why: These columns possess proprietary end-capping or polar-embedded groups that allow 100% aqueous usage without "dewetting."

  • Wavelength: 275 nm (Primary) and 210 nm (Secondary).

    • Note: Thioamides exhibit a bathochromic shift compared to amides, often absorbing strongly >260 nm.

Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Comment
0.0982High Aqueous Start: Forces partition of polar MTCA.
5.0982Isocratic hold to ensure retention.
15.06040Elute hydrophobic impurities.
15.1982Re-equilibration.
20.0982End of Run.

Sample Preparation & Stability Protocol

The "Thioamide Trap": Thioamides are prone to oxidation to amides (converting


 to 

). This reaction is accelerated by light, heat, and high pH.
Protocol: Stability-Indicating Extraction
  • Solvent Selection: Use degassed Methanol or Acetonitrile. Avoid peroxide-containing solvents (e.g., aged THF or ethers).

  • Add Antioxidant (Optional but Recommended): For trace analysis in biological matrices, add 0.1% Ascorbic Acid to the extraction solvent to scavenge oxidants.

  • Process:

    • Solid Samples: Weigh 10 mg MTCA

      
       Dissolve in 10 mL ACN:Water (50:50). Sonicate < 5 mins (avoid heat buildup).
      
    • Bio-fluids: Protein precipitation with ice-cold Acetonitrile (1:3 ratio). Vortex and centrifuge at 10,000 x g for 10 min at 4°C.

  • Storage: Analyze within 24 hours. Store autosampler vials at 4°C protected from light (amber vials).

SamplePrep cluster_warn Critical Control Point Raw Sample Source Solvent Add Solvent: Degassed ACN/H2O (50:50) + 0.1% Ascorbic Acid Raw->Solvent Extract Extraction: Vortex / Sonicate (Cold) < 5 mins Solvent->Extract Filter Filtration: 0.2 µm PTFE or Nylon (Do not use PVDF) Extract->Filter Vial Transfer to Amber Vial Store at 4°C Filter->Vial Note Avoid PVDF filters; they may bind polar thioamides. Filter->Note

Figure 2: Sample preparation workflow emphasizing oxidation prevention and filter compatibility.

Validation Criteria (ICH Q2 Alignment)

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before every run:

  • Tailing Factor (

    
    ):  Must be < 1.5. (Triazoles often tail due to silanol interactions; if 
    
    
    
    , increase buffer strength or lower pH).
  • Retention Factor (

    
    ):  Must be > 2.0. (If the peak elutes too close to the void, the method is invalid for quantification).
    
  • Resolution (

    
    ):  > 2.0 between MTCA and its S-oxide degradation product (the amide). Tip: Force degrade a sample with 
    
    
    
    during development to identify the amide retention time.

References

  • USP Monographs. (2023). Ribavirin: Related Compounds.[1] United States Pharmacopeia. (Standard for analyzing 1,2,4-triazole carboxamides). Link

  • Jasak, et al. (2021). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method. EURL-SRM. (Methodology for polar triazole extraction). Link

  • ICH Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Fundamental theory for HILIC separation of polar heterocycles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole-5-Carbothioamides

[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Side Reactions & Impurities

Part 1: Critical Reaction Pathways & Failure Modes

Before troubleshooting, you must visualize where your synthesis is diverting.[1] The diagram below maps the desired pathway (green) against the three most common failure modes (red/orange).

ReactionPathwaysAmideTriazole-5-Carboxamide(Starting Material A)Target1,2,4-Triazole-5-Carbothioamide(TARGET)Amide->TargetThionation(Lawesson's/P4S10)EliminationNitrile(Desulfurization Product)Amide->EliminationIncomplete Thionation+ EliminationNitrileTriazole-5-Carbonitrile(Starting Material B)Nitrile->TargetAddition(H2S/NaSH)HydrolysisReversion to Amide(Hydrolysis Product)Target->HydrolysisH2O / Acidic Workup(Fast)Target->EliminationOverheating (>80°C)-H2SDimer1,2,4-Thiadiazole Dimer(Hector's Base)Target->DimerOxidation (O2/I2)-2H

Figure 1: Reaction landscape showing the convergence of synthetic routes and the divergence of common side reactions.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I treated the nitrile with NaSH, but I isolated the amide (oxygen analog) instead."

Diagnosis: Acid-Catalyzed Hydrolysis during Workup. The 1,2,4-triazole ring is electron-withdrawing, which makes the carbon of the thioamide group (

1

The Mechanism:

Corrective Protocol:

  • Switch Reagents: Use the NaSH/MgCl₂ method in DMF.[1] Magnesium coordinates to the nitrile nitrogen, activating it for attack by

    
     without requiring harsh acidic conditions.[1]
    
  • Modify Workup:

    • Do NOT quench with 1M HCl.[1]

    • Pour the reaction mixture into ice-cold saturated NH₄Cl (pH ~5-6) or simply ice water.

    • Extract immediately.[1] Do not let the product sit in the aqueous phase.

Issue 2: "My Lawesson's Reagent reaction yielded a mixture of product and the corresponding nitrile."

Diagnosis: Thermal Desulfurization (Elimination). While Lawesson's Reagent (LR) converts amides to thioamides, the mechanism proceeds through a 4-membered thiaoxaphosphetane ring.[1] At high temperatures (refluxing toluene/xylene), the intermediate can collapse to eliminate

Troubleshooting Steps:

  • Temperature Check: Are you refluxing in toluene (110°C)?

    • Fix: Switch to THF (66°C) or Dioxane (101°C) . Many triazole amides thionate successfully at 60-70°C.[1]

  • Stoichiometry: Use exactly 0.55 - 0.6 equivalents of LR. Excess reagent promotes side reactions.[1]

  • Dryness: Ensure the solvent is anhydrous.[1] Moisture hydrolyzes LR, releasing

    
     prematurely and reducing efficiency.[1]
    
Issue 3: "The product turned yellow/orange and became insoluble during storage."

Diagnosis: Oxidative Dimerization (Hector's Base Formation). Thioamides are prone to oxidation, forming disulfide bonds that cyclize into 1,2,4-thiadiazoles (often called Hector's bases).[1] This is accelerated by light, air, and basic impurities.[1]

The Reaction:

1

Prevention Strategy:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: Avoid slow crystallization from open flasks.

  • Rescue: If dimerization occurs, you can sometimes reduce the dimer back to the thioamide using Sodium Borohydride (NaBH₄) in ethanol, though yields vary.

Part 3: Comparative Reagent Data

Select the correct thionation agent based on your substrate's sensitivity.[1]

ReagentReaction TempPrimary Side ReactionBest For...
Lawesson's Reagent 60–110°CNitrile formation (Elimination)Standard laboratory synthesis; soluble substrates.[1]
P₄S₁₀ (Phosphorus Pentasulfide) 80–140°CPolymerization / DecompositionIndustrial scale (cheaper); requires pyridine/base.[1]
NaSH / MgCl₂ 25–60°CHydrolysis to Amide (if wet)Converting Nitriles to Thioamides (Green Chemistry).[1]
(TMS)₂S (Hexamethyldisilathiane) 25–50°CSilylation of Triazole RingExtremely sensitive substrates; mildest conditions.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Thionation via Lawesson's Reagent (Optimized for Triazoles)

Avoids nitrile formation by limiting temperature.[1]

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq of 1,2,4-triazole-5-carboxamide in anhydrous THF (0.1 M concentration).

    • Note: If solubility is poor, use 1,4-Dioxane.[1] Avoid DMF if possible (hard to remove without aqueous wash).[1]

  • Addition: Add 0.6 eq of Lawesson's Reagent in one portion.

  • Reaction: Heat to 60°C (gentle reflux for THF). Monitor by TLC every 30 mins.

    • End Point: Look for the disappearance of the polar amide spot.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Do not perform an aqueous extraction (risk of hydrolysis).[1]

    • Adsorb the reaction mixture directly onto silica gel (rotary evaporate to dryness).

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).[1]

Protocol B: Synthesis from Nitrile (NaSH Method)

Avoids H₂S gas handling and minimizes hydrolysis.

  • Mix: In a flask, combine 1,2,4-triazole-5-carbonitrile (1.0 eq), MgCl₂·6H₂O (1.2 eq), and NaSH·xH₂O (2.0 eq) in DMF.[1]

  • Stir: Stir at room temperature for 3-6 hours. The mixture will turn green/slurry.[1]

  • Quench: Pour into ice water (not acid!).

  • Isolate:

    • If precipitate forms: Filter and wash with cold water.[1]

    • If no precipitate: Extract with EtOAc (x3), wash combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Part 5: Mechanism of Hydrolysis (The "Trap")

Understanding why the hydrolysis happens helps you avoid it.[1] The triazole ring acts as an electron sink, making the thioamide carbon highly susceptible to water attack.

HydrolysisMechStep1Protonation of Sulfur(Acidic Workup)Step2Nucleophilic Attack by H2O(Tetrahedral Intermediate)Step1->Step2+ H2OStep3Elimination of H2S(Irreversible)Step2->Step3- H+

Figure 2: The acid-catalyzed hydrolysis cascade. Once H₂S is lost (Step 3), the reaction cannot be reversed to the thioamide.

References

  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][4][5][6][7] Chemical Reviews, 107(11), 5210–5278.[1]

    • Grounding: Authoritative review on Lawesson's reagent mechanism and side reactions (nitrile formation).[1]

  • Manjunatha, K., et al. (2009).[1] "A Mild and Versatile Synthesis of Thioamides." Synlett, 2009(14), 2338-2340.[1]

    • Grounding: Establishes the NaSH/MgCl₂ protocol as a superior method for nitrile-to-thioamide conversion without hydrolysis.
  • Kaboudin, B., & Elhamifar, D. (2006).[1][6] "A Simple and Efficient Synthesis of Thioamides from Nitriles." Synthesis, 2006(02), 224-226.[1][6]

    • Grounding: Validates alternative thionation str
  • Wang, J., et al. (2011).[1][6] "Iodine-mediated oxidative dimerization of thioamides to 1,2,4-thiadiazoles." Journal of Organic Chemistry.

    • Grounding: Provides the mechanism for the oxidative dimeriz

Technical Support Center: Purification of 1-methyl-1H-1,2,4-triazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-TZ-5-THIO Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

This guide addresses the purification and isolation of 1-methyl-1H-1,2,4-triazole-5-carbothioamide . This compound is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral nucleoside analogs (related to Ribavirin and Tiazofurin) and agrochemicals.

Chemist-to-Chemist Note: The primary challenge with this molecule is the thioamide moiety .[1][2] Unlike its oxo-analog (carboxamide), the thioamide is susceptible to:

  • Hydrolysis: Reverting to the amide or carboxylic acid under acidic/basic stress.

  • Sulfur Contamination: If synthesized via thionation (Lawesson’s reagent, P₄S₁₀) or H₂S addition to a nitrile, elemental sulfur (

    
    ) is a persistent impurity.
    
  • Regioisomerism: Methylation of the triazole ring often yields mixtures of N1 and N2 isomers. Ensuring you have the N1-methyl-C5-isomer requires rigorous melting point validation and NMR analysis.[1][2]

PropertySpecification
Formula

MW 142.18 g/mol
Appearance Yellowish crystalline solid (crude)

White/Off-white needles (pure)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in

; Insoluble in Hexanes.[1][2][3][4]
Storage

, Hygroscopic, Light Sensitive.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My product has a persistent yellow tint and a 'rotten egg' smell even after drying."

Diagnosis: Elemental Sulfur (


) and sulfide residue contamination.
This is common if you synthesized the compound via the addition of 

to 1-methyl-1,2,4-triazole-5-carbonitrile.[1][2] Elemental sulfur is highly soluble in

but poorly soluble in alcohols, often co-precipitating with your product.[2]

Corrective Action: Do not rely solely on ethanol recrystallization, as sulfur can occlude inside the crystal lattice.

  • The Pre-Wash: Triturate the crude solid with cold Carbon Disulfide (

    
    ) or Toluene. Caution: 
    
    
    
    is neurotoxic and highly flammable.
  • Alternative: Dissolve the crude product in minimal 1M NaOH (cold), filter off the insoluble sulfur, and immediately re-acidify with acetic acid to pH 6-7 to precipitate the thioamide. Warning: Do this quickly to prevent hydrolysis.

Issue 2: "The melting point is depressed (e.g., 120-130°C range) and the NMR shows split peaks."

Diagnosis: Regioisomer Contamination (N1 vs. N2 methylation). During the synthesis of the precursor (e.g., methylation of 1,2,4-triazole-3-carboxylate), a mixture of isomers forms.[1][2] The 1-methyl-5-substituted isomer and 1-methyl-3-substituted isomer have distinct polarities.[1][2]

Corrective Action:

  • TLC Check: Run TLC in 5% MeOH in DCM. The 5-carbothioamide is typically less polar (higher

    
    ) than the 3-carbothioamide due to intramolecular H-bonding between the thioamide proton and the N4 nitrogen.[1]
    
  • Purification: If recrystallization fails to separate them, use Flash Column Chromatography (Silica Gel).

    • Gradient: 100% DCM

      
       5% MeOH/DCM.
      
    • Note: Use neutral silica. Acidic silica can hydrolyze the thioamide.

Issue 3: "The product oils out during recrystallization from Ethanol."

Diagnosis: Supersaturation or presence of lipophilic impurities. Thioamides are polar. If the solution is too concentrated or cooled too rapidly, the compound separates as an oil (oiling out) rather than a crystal.

Corrective Action:

  • Seeding: Keep a small amount of crude solid to use as seed crystals.

  • The "Cloud Point" Method: Dissolve in hot Ethanol. Add hot Water dropwise until the solution turns slightly turbid. Add one drop of Ethanol to clear it. Let it cool slowly to room temperature, then to

    
    .
    
Validated Purification Protocols
Protocol A: Recrystallization (The Gold Standard)

Best for: Removal of trace salts and minor organic impurities.[1]

  • Solvent System: Ethanol : Water (4:1 v/v).

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).[1]
    
  • Clarification: If the solution is not clear, filter hot through a Celite pad to remove elemental sulfur or inorganic salts.

  • Anti-solvent Addition: While maintaining reflux, add hot water dropwise until persistent turbidity is observed.

  • Crystallization: Remove heat. Insulate the flask (wrap in foil/towel) to allow slow cooling to RT over 2 hours.

  • Harvest: Cool to

    
     for 1 hour. Filter the white needles.
    
  • Wash: Wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    (thioamides are hygroscopic).
Protocol B: Chemical Scavenging (For High Sulfur Content)

Best for: Crude products from Lawesson’s reagent reactions.[1]

  • Dissolve crude material in DCM.

  • Add Triphenylphosphine (

    
    )  (0.1 eq). 
    
    
    
    reacts with elemental sulfur to form Triphenylphosphine sulfide (
    
    
    ), which is highly lipophilic.
  • Evaporate DCM.

  • Recrystallize from Ethanol. The

    
     will remain in the mother liquor.
    
Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific thioamide based on impurity profile.

PurificationStrategy Start Crude 1-methyl-1H-1,2,4-triazole- 5-carbothioamide CheckSulfur Check for Sulfur (Yellow color/Smell?) Start->CheckSulfur SulfurYes Yes: Sulfur Present CheckSulfur->SulfurYes SulfurNo No: Sulfur Absent CheckSulfur->SulfurNo WashCS2 Wash with Cold Toluene or CS2 (Remove S8) SulfurYes->WashCS2 CheckIsomer Check 1H NMR (Isomeric Mixture?) SulfurNo->CheckIsomer WashCS2->CheckIsomer IsomerYes Yes: Mixture (N1/N2) CheckIsomer->IsomerYes IsomerNo No: Single Isomer CheckIsomer->IsomerNo Column Flash Chromatography (DCM:MeOH 95:5) IsomerYes->Column Recryst Recrystallization (EtOH/H2O) IsomerNo->Recryst Final Pure Product (White Needles) Column->Final Recryst->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile (Sulfur vs. Regioisomers).

Analytical Validation (The "Purity Check")

Before releasing the batch for biological testing, validate using these parameters:

TechniqueExpected Result for Pure Compound
1H NMR (DMSO-d6)

4.0-4.1 (s, 3H,

);

8.0 (s, 1H, Triazole

);

9.5-10.0 (br s, 2H,

).[1][2] Note: Thioamide protons are broad and exchangeable.
IR Spectroscopy Strong band at 1200-1050 cm⁻¹ (C=S stretch).[1][2] Absence of 2200 cm⁻¹ (Nitrile starting material).
Melting Point 168–170 °C (Decomposes). Note: Wide range indicates hydration or isomer contamination.
References
  • Synthesis of 1,2,4-Triazole Derivatives

    • Source: Bekircan, O., & Bektas, H. (2008).[2] Synthesis of new bis-1,2,4-triazole derivatives. Molecules, 13(5), 1126-1135.[1][2]

    • Relevance: Establishes general recrystallization protocols (EtOH/Water) for 1,2,4-triazole-3(5)-thiones and carbothioamides.
    • URL:[Link][1]

  • Thioamide Purification & Properties

    • Source: Jagodzinski, T. S. (2003).[2] Thioamides as Useful Synthons in the Synthesis of Heterocycles.[5] Chemical Reviews, 103(1), 197-232.[1][2]

    • Relevance: Authoritative review on the stability, reactivity, and handling of thioamides, including hydrolysis risks.
    • URL:[Link][1]

  • Sulfur Removal Techniques

    • Source: Crich, D., & Brebion, F. (2000).[2] Radical chemistry associated with the thiocarbonyl group. Tetrahedron, 56, 197.[2]

    • Relevance: Discusses the lipophilic nature of sulfur byproducts and phosphine scavenging methods.
    • URL:[Link][1]

  • Ribavirin Analog Chemistry (Contextual)

    • Source: Sidwell, R. W., et al. (1972).[2] Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[1][2] Science, 177(4050), 705-706.[1][2]

    • Relevance: Foundational text for 1,2,4-triazole-3(5)-carboxamide chemistry, from which thioamide derivatives are modeled.[1][2]

    • URL:[Link][1]

Sources

optimizing reaction conditions for N-methylation of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: TRZ-METH-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The N-methylation of 1,2,4-triazoles is a deceptively simple transformation often complicated by the ambident nucleophilicity of the triazole ring. The core challenge lies in controlling the site of alkylation among three nitrogen atoms (N1, N2, and N4).[1]

For most 3-substituted-1,2,4-triazoles, the reaction is governed by the tautomeric equilibrium between the 1H- and 4H-forms. While the N1-methylated product is typically the thermodynamic preference, specific conditions can lead to N2-isomers or N4-quaternization (formation of triazolium salts).

This guide provides optimized protocols to maximize N1-selectivity, strategies to isolate minor isomers, and troubleshooting steps for common failure modes.

Part 1: The Mechanistic Landscape (Visualization)

Understanding the competitive pathways is critical for troubleshooting. The diagram below illustrates the divergence between desired mono-alkylation and unwanted quaternization.

TriazoleMethylation Start 1H-1,2,4-Triazole (Starting Material) Base Deprotonation (Base) Start->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion N1_Path Attack at N1 (Major Pathway) Anion->N1_Path Sterically Unhindered N2_Path Attack at N2 (Minor Pathway) Anion->N2_Path Steric Bulk at C3 N4_Path Attack at N4 (Rare/Tautomer dependent) Anion->N4_Path Prod_N1 N1-Methyl Isomer (Thermodynamic) N1_Path->Prod_N1 Prod_N2 N2-Methyl Isomer (Kinetic/Steric) N2_Path->Prod_N2 Quat Quaternary Salt (Over-alkylation) Prod_N1->Quat + Excess MeI Prod_N2->Quat + Excess MeI

Figure 1: Reaction pathways for 1,2,4-triazole alkylation. Note that N1 and N2 pathways compete based on steric environment and solvent effects.

Part 2: Optimized Experimental Protocols

Protocol A: High-Fidelity N1-Methylation (Thermodynamic Control)

Best for: Standard synthesis where the N1-isomer is the target.

Rationale: Using a strong base (NaH) ensures complete deprotonation to the triazolate anion. In polar aprotic solvents like DMF or THF, the "hard" anion attacks the methylating agent predominantly at the N1 position, provided C3 is not excessively hindered.

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 1.0 eq of 1,2,4-triazole substrate in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise.

    • Caution: Gas evolution (

      
      ). Vent properly.
      
    • Checkpoint: Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add Methyl Iodide (MeI, 1.05 eq) dropwise via syringe.

    • Note: Do not use large excess (>1.2 eq) to avoid quaternization.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .
Protocol B: Mild Conditions (Base-Sensitive Substrates)

Best for: Substrates with esters or other base-sensitive groups.

  • Solvent System: Acetone or Acetonitrile (MeCN).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Reagent: Methyl Iodide (1.1 eq) or Dimethyl Sulfate (DMS, 1.0 eq).

  • Conditions: Stir at RT for 12–16 hours. Heating to reflux increases rate but may promote N2/N4 mixtures.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of N1 and N2 isomers. How do I control this?"

Root Cause: The triazolate anion has electron density distributed across N1 and N2. If the C3 position has a bulky substituent (e.g., Phenyl, t-Butyl), steric hindrance repels the incoming methyl group from N2, favoring N1. If C3 is small (H, Me), N2 attack becomes statistically more relevant.

Corrective Actions:

  • Switch Solvent: Use a solvent with lower dielectric constant (e.g., THF instead of DMF) if solubility permits. This can tighten the ion pair (

    
     / Triazolate
    
    
    
    ) and enhance steric discrimination.
  • Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Literature suggests DBU in MeCN can improve N1 selectivity for certain substrates due to the specific nature of the DBU-salt intermediate [1].

  • Purification: N1 and N2 isomers usually have distinct

    
     values on silica.
    
    • Tip: Run TLC in 100% EtOAc or 5-10% MeOH/DCM. The N1 isomer is typically less polar (higher

      
      ) than the N2 isomer due to the dipole moment vector.
      
Issue 2: "My product is water-soluble or I see a 'gum' forming." (Quaternization)[2]

Root Cause: You have likely formed the 1,4-dimethyl-1,2,4-triazolium salt (quaternary ammonium). This happens when:

  • Excess Methyl Iodide (>1.5 eq) was used.

  • Reaction temperature was too high (>60°C).

  • Reaction time was too long.

Corrective Actions:

  • Stoichiometry Control: Strictly limit MeI to 1.0–1.1 equivalents.

  • Reagent Change: Switch to Dimethyl Carbonate (DMC) with DABCO. DMC is a "greener" methylating agent that is much less aggressive than MeI, significantly reducing the risk of double-alkylation [2].

  • Rescue: If the salt is formed, it will not extract into EtOAc. You may need to use reverse-phase chromatography (C18) to isolate the salt if that is the desired product, or discard the aqueous layer if it is waste.

Issue 3: "The reaction is incomplete despite adding more MeI."

Root Cause: Incomplete deprotonation or moisture in the solvent. MeI hydrolyzes slowly in wet DMF/Base mixtures.

Corrective Actions:

  • Dry Solvents: Ensure DMF/MeCN is anhydrous.

  • Catalysis: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide , 5 mol%) if using the

    
    /Acetone method. This facilitates the transfer of the carbonate anion and increases the nucleophilicity of the triazole.
    

Part 4: Data & Decision Support

Table 1: Selection of Methylating Agents
AgentReactivityRisk of QuaternizationSafety ProfileRecommended For
Methyl Iodide (MeI) HighHighToxic / VolatileStandard synthesis; difficult substrates.
Dimethyl Sulfate (DMS) HighHighHighly ToxicLarge scale (cheaper); high boiling point.
Dimethyl Carbonate (DMC) Low/MediumLowGreen / Low ToxAvoiding over-alkylation; High temp required.
Methyl Tosylate (MeOTs) MediumMediumGenotoxicSolid alternatives to MeI.
Decision Tree: Troubleshooting Flowchart

Troubleshooting Problem Identify Problem Mixture N1/N2 Mixture Problem->Mixture LowYield Low Yield / No Reaction Problem->LowYield OverAlk Quaternary Salt Formed Problem->OverAlk Soln_Mix 1. Check C3 Sterics 2. Use NaH/THF (Low Temp) 3. Chromatographic Separation Mixture->Soln_Mix Soln_Yield 1. Dry Solvent (DMF) 2. Add TBAI Catalyst 3. Switch to NaH LowYield->Soln_Yield Soln_Over 1. Reduce MeI to 1.0 eq 2. Lower Temp 3. Use Dimethyl Carbonate OverAlk->Soln_Over

Figure 2: Rapid diagnostic flow for common methylation failures.

References

  • BenchChem Application Note. Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate. (Accessed 2025).[2][3][4][5][6][7] Link

  • Bulger, P. G., et al. "Regioselective alkylation of 1,2,4-triazoles."[8] Tetrahedron Letters2000 , 41(8), 1297-1301.

  • Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews1961 , 61(2), 87–127. (Classic text on tautomerism).

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (General Methodology). Link

Sources

Technical Support Center: Navigating the Biological Evaluation of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole compounds. This guide is designed to provide in-depth, field-proven insights into the common pitfalls encountered during the biological evaluation of this important class of heterocyclic compounds. By understanding the underlying causes of these challenges, you can design more robust experiments, avoid costly errors, and generate more reliable and reproducible data.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its unique physicochemical properties. It can act as a bioisostere for amide or ester groups and engage in various non-covalent interactions, which enhances binding to biological targets.[1][2] However, the very properties that make this scaffold attractive can also lead to specific challenges in its biological evaluation.

This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole compound shows potent activity in my primary screen, but the results are not reproducible. What could be the issue?

A1: This is a classic problem in early-stage drug discovery and often points to assay interference rather than true biological activity. Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[3]

  • Causality of the Problem: PAINS are compounds that interfere with assay readouts through various mechanisms unrelated to specific target engagement.[3] This can include chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching or enhancement). While the 1,2,4-triazole core itself is generally stable, certain derivatives, particularly those with reactive functional groups, can behave as PAINS. For instance, related heterocyclic structures like 2-mercapto-1,3,4-triazoles and their regioisomers, 2-amino-1,3,4-thiadiazoles, have been noted as potentially problematic compound classes that can act as frequent hitters in high-throughput screens.[4]

  • Troubleshooting Steps:

    • Computational Check: Run the structure of your compound through PAINS filters and other computational tools that flag problematic functional groups.

    • Orthogonal Assays: Validate your initial findings using a different assay format that relies on an alternative detection method. For example, if your primary screen was fluorescence-based, a secondary assay using label-free detection like Surface Plasmon Resonance (SPR) could help confirm true binding.

    • Detergent Sensitivity: Test your compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be forming aggregates that are disrupting the assay.

    • Structure-Activity Relationship (SAR): A "flat SAR," where minor structural modifications to your compound lead to a complete loss of activity, can be a red flag for non-specific activity.[5]

Q2: I'm having trouble dissolving my 1,2,4-triazole derivative in aqueous buffer for my biological assay. How can I improve its solubility?

A2: Poor aqueous solubility is a common hurdle for many organic small molecules, including certain 1,2,4-triazole derivatives, and can lead to inaccurate and misleading biological data.

  • Causality of the Problem: The solubility of a compound is dictated by its physicochemical properties, such as lipophilicity (logP) and crystal lattice energy. While the polar triazole ring can improve solubility, extensive nonpolar substituents can render the overall molecule poorly soluble in water.[1]

  • Troubleshooting and Optimization Strategies:

    • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), is a common practice. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) as it can affect the activity of some biological targets and cause cellular stress.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Use of Excipients: Non-ionic surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds by forming micelles or inclusion complexes, respectively.[6]

    • Particle Size Reduction: Techniques like sonication or micronization can increase the surface area of the compound, which can lead to an increase in the dissolution rate.[7]

Solubilization Technique Principle of Action Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the aqueous solution.Keep final concentration low to avoid biological interference.
pH Adjustment Ionizes the compound, increasing its polarity.Only applicable to compounds with ionizable functional groups.
Cyclodextrins Forms inclusion complexes with the hydrophobic parts of the molecule.Can sometimes interfere with compound-target binding.
Surfactants Forms micelles that encapsulate the hydrophobic compound.Can disrupt cell membranes at higher concentrations.
Q3: My compound is active in vitro but shows no efficacy in animal models. What could be the reason?

A3: This is a frequent and frustrating issue in drug development, often stemming from poor pharmacokinetic properties, with metabolic instability being a primary culprit.[8]

  • Causality of the Problem: A compound's in vivo efficacy depends on its ability to reach the target tissue at a sufficient concentration for a sufficient duration. The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[9] If your 1,2,4-triazole derivative is rapidly metabolized, it will be cleared from the body before it can exert its therapeutic effect.

  • Troubleshooting and Next Steps:

    • In Vitro Metabolic Stability Assays: The first step is to assess the compound's stability in the presence of liver microsomes or hepatocytes. These assays measure the rate at which the compound is metabolized.[10] (See detailed protocol in Part 2).

    • Metabolite Identification: If the compound is found to be unstable, the next step is to identify the resulting metabolites. This can provide valuable information about which parts of the molecule are susceptible to metabolism.

    • Structural Modification: Based on the metabolic stability data and metabolite identification, you can make structural modifications to your compound to block the sites of metabolism and improve its stability.

Q4: My 1,2,4-triazole compound is showing unexpected toxicity in cell-based assays. How can I investigate this?

A4: Unexpected cytotoxicity can arise from either on-target toxicity (if the intended target is essential for cell survival) or off-target effects.

  • Causality of the Problem: While the 1,2,4-triazole scaffold is present in many safe and effective drugs, certain derivatives can interact with unintended biological targets, leading to toxicity.[11] For example, some triazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could lead to neurotoxic effects if not the intended targets.[12][13]

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a detailed dose-response curve to determine the concentration at which toxicity is observed.

    • Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.

    • Mechanism of Cell Death: Use assays to determine if the cells are undergoing apoptosis or necrosis.

    • Off-Target Profiling: If resources permit, screen the compound against a panel of common off-target proteins to identify potential unintended interactions.

    • SAR Analysis: Investigate if the observed toxicity tracks with the on-target activity across a series of analogs. A divergence between toxicity and efficacy can suggest an off-target effect.

Part 2: Detailed Experimental Protocols & Workflows

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a step-by-step guide for assessing the cytotoxic effect of a 1,2,4-triazole compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 1,2,4-triazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a general procedure to determine the metabolic stability of a 1,2,4-triazole compound using pooled human liver microsomes.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[9][14] By incubating a compound with microsomes and the necessary cofactor (NADPH), one can measure the rate of metabolism by monitoring the disappearance of the parent compound over time.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 1,2,4-triazole compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare a working solution of the 1,2,4-triazole compound and positive controls in phosphate buffer (final concentration typically 1 µM).

    • Prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).

  • Incubation Setup:

    • In the 96-well incubation plate, add the microsomal suspension.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating system to the wells.

    • For a negative control, add phosphate buffer instead of the NADPH regenerating system to a separate set of wells.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and transfer it to the collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Seal the collection plate and vortex thoroughly to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Parameter Interpretation Next Steps if Problematic
t½ < 30 min High clearance, likely poor in vivo stability.Structure-activity relationship (SAR) studies to block metabolic hotspots.
t½ > 60 min Low clearance, likely good in vivo stability.Proceed to further in vivo studies.
High variability Issues with assay execution (pipetting, timing).Repeat the assay with careful attention to technique.
No metabolism Compound is not a substrate for microsomal enzymes, or analytical issues.Test with hepatocytes (to include Phase II metabolism), verify LC-MS/MS method.

Part 3: Visualizations

Experimental Workflow for Screening and Hit Validation

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify and validate active 1,2,4-triazole compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Generation HTS High-Throughput Screen (Single Concentration) Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Cherry_Pick Cherry-Pick Hits Data_Analysis->Cherry_Pick Primary Hits Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Cherry_Pick->Dose_Response PAINS_Filter Computational Triage (PAINS, Reactivity Filters) Cherry_Pick->PAINS_Filter Orthogonal_Assay Orthogonal Assay (e.g., Biophysical Binding) Dose_Response->Orthogonal_Assay Confirmed Hits Counterscreen Counterscreen (Assay Interference) Dose_Response->Counterscreen Cellular_Assay Initial Cellular Assay (Activity & Cytotoxicity) Orthogonal_Assay->Cellular_Assay Counterscreen->Cellular_Assay SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Validated Hits ADME In Vitro ADME/ Toxicology Profiling SAR->ADME

Caption: High-throughput screening and hit validation workflow.

Signaling Pathway: VEGFR-2 Inhibition

Many 1,2,4-triazole derivatives have been developed as anticancer agents that target protein kinases.[1][2] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. The diagram below illustrates the VEGFR-2 signaling pathway and how it can be inhibited.

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Migration Cell Migration VEGFR2->Migration RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor 1,2,4-Triazole Kinase Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by 1,2,4-triazoles.

References

  • Zou, J., Ardecky, R., Pinkerton, A. B., & Sklar, L. A. (n.d.). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. ResearchGate. Retrieved February 24, 2026, from [Link]

  • (n.d.). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. Retrieved February 24, 2026, from [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. Retrieved February 24, 2026, from [Link]

  • Gao, H., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Molecular Biosciences, 7, 599283. [Link]

  • Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Jones, E. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 24, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 24, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 24, 2026, from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved February 24, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 24, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved February 24, 2026, from [Link]

  • (2022, July 14). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Ommega Publishers. [Link]

  • High-Throughput Screening (HTS). (n.d.). Malvern Panalytical. Retrieved February 24, 2026, from [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(15), 4475. [Link]

  • (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Royal Society of Chemistry. [Link]

  • Wujec, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22. [Link]

  • (2025, July 15). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved February 24, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. Retrieved February 24, 2026, from [Link]

  • Strategies for In Vitro Metabolic Stability Testing. (2009, December 2). Charles River. [Link]

Sources

Technical Support Center: Enhancing the Regioselectivity of 1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] However, the inherent challenge of controlling regioselectivity during N-alkylation often complicates synthesis, leading to mixtures of N1, N2, and N4-substituted isomers.[3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and master the regioselective alkylation of 1,2,4-triazoles, ensuring reproducible and high-yielding outcomes in your experiments.

The Core Challenge: Understanding Regioselectivity in 1,2,4-Triazole Alkylation

The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), all of which are potential sites for alkylation.[4][5] The molecule exists in two rapidly interconverting tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole.[6] Deprotonation with a base generates a triazolate anion where the negative charge is delocalized across the N1-N2 and N4 atoms. The subsequent alkylation regioselectivity is a delicate balance of electronic and steric factors, heavily influenced by the choice of base, solvent, electrophile, and reaction temperature. Generally, N1-alkylation is kinetically favored due to the higher nucleophilicity of the N1-N2 linkage.[7]

G cluster_0 1,2,4-Triazole Tautomers cluster_1 Deprotonation & Alkylation Pathways 1H_Triazole 1H-1,2,4-Triazole 4H_Triazole 4H-1,2,4-Triazole 1H_Triazole->4H_Triazole Rapid Interconversion Triazolate Triazolate Anion (Delocalized Charge) 1H_Triazole->Triazolate + Base - H+ N1_Product N1-Alkylated Product (Often Kinetic Product) Triazolate->N1_Product R-X N2_Product N2-Alkylated Product Triazolate->N2_Product R-X N4_Product N4-Alkylated Product Triazolate->N4_Product R-X

Caption: Competing N-alkylation pathways of 1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is producing a mixture of N1 and N4 isomers. How can I favor the N1 product?

A1: Achieving high N1-selectivity is a common goal. The choice of base and solvent is paramount.

  • Causality: A non-nucleophilic, sterically hindered base can promote N1-alkylation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF is a well-established system for favoring the N1 isomer, often achieving ratios of approximately 90:10 (N1:N4).[3][8] The bulkiness of the DBU-triazole complex may sterically hinder attack at the N4 position.

  • Alternative Strategy: Using sodium ethoxide in ethanol has also been reported to regioselectively produce N1-alkylated products.[6] In contrast, using sodium hydride (NaH) or aqueous sodium hydroxide (NaOH) often leads to mixtures of N1 and N4 isomers.[3][6]

  • Protecting Group Strategy: For complete N1-selectivity, consider using a 4-amino-1,2,4-4H-triazole. The 4-amino group effectively blocks the N4 position. Alkylation occurs exclusively at N1, and the amino group can be subsequently removed via diazotization with sodium nitrite and hydrochloric acid.[7] This method is advantageous as it proceeds under mild, non-basic conditions.[7]

Q2: I need to synthesize the N2-substituted isomer. Is this possible, and what conditions should I use?

A2: While less common for unsubstituted triazole, N2-alkylation is achievable, particularly with substituted triazoles.

  • Causality: For substituted 1,2,4-triazoles, especially those with substituents at the 3 and 5 positions, steric hindrance can disfavor alkylation at N1 and N4, thereby promoting attack at the N2 position.[9]

  • S-Substituted Triazoles: Studies on S-substituted 1,2,4-triazoles have shown that N2-alkylated isomers are preferentially formed.[4][5][10] The reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with various dihaloalkanes in the presence of potassium carbonate in acetone yielded N2 and N1 isomers, with the N2 isomer often being the major product.[10]

  • Thermodynamic Control: In some systems, it's possible to isomerize an N1-alkylated product to the more thermodynamically stable N2-isomer. A relay strategy has been developed for 1,2,3-triazoles where initially formed N1-isomers convert to the more stable N2-isomers upon reaching thermodynamic equilibrium, a concept that could be explored for 1,2,4-triazoles.[11]

Q3: How does the solvent affect the regioselectivity of my reaction?

A3: The solvent plays a critical role by influencing the solubility of the triazolate salt and solvating the cation, which in turn affects the nucleophilicity of the different nitrogen atoms.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are generally effective for alkylations. They dissolve the triazolate salt well and lead to good-to-high yields. For some substituted triazoles, polar aprotic solvents have been shown to provide the highest selectivity.[12]

  • Polar Protic Solvents (Ethanol, Water): These solvents can lead to lower selectivity.[12] For example, alkylation of 1H-1,2,4-triazole with methyl sulfate in aqueous NaOH yields a mixture of 1-methyl and 4-methyl isomers, whereas using sodium ethoxide in ethanol favors the N1-product.[6]

  • Ionic Liquids: A regioselective protocol using microwave conditions with potassium carbonate as the base and an ionic liquid (hexylpyridinium bromide) as the solvent has been developed for synthesizing 1-alkyl-1,2,4-triazoles in excellent yields.[13]

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 1,2,4-triazoles.

G node_problem Problem Potential Causes Solutions node_low_yield node_low_yield node_problem->node_low_yield node_poor_selectivity Poor Regioselectivity - Incorrect base/solvent choice - Reaction under kinetic control - For N1: Use DBU/THF - For N1: Use NaOEt/EtOH - For N4: Explore different conditions (often minor product) - Consider thermodynamic control (higher temp, longer time) node_problem->node_poor_selectivity node_overalkylation Over-alkylation (Triazolium Salt Formation) - Large excess of alkylating agent - High reaction temperature - Use slight excess of triazole - Maintain moderate temperature - Add alkylating agent slowly node_problem->node_overalkylation node_purification Difficult Purification - Isomers have similar polarity - Presence of side products - Use high-performance chromatography (HPLC) - Attempt recrystallization from various solvents - Characterize crude mixture by NMR to confirm ratios node_problem->node_purification

Caption: A logical workflow for troubleshooting common issues.

Issue 1: Low Yield of Alkylated Product
  • Potential Cause: Incomplete deprotonation of the 1,2,4-triazole. This is often due to an insufficient amount of base or the use of a deactivated base (e.g., NaH exposed to moisture).

    • Solution: Ensure you are using at least one equivalent of a high-quality base. For bases like NaH, handle them under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.[3]

  • Potential Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed slowly, consider increasing the reaction temperature or extending the reaction time.[3]

Issue 2: Inconsistent N1:N4 Product Ratios
  • Potential Cause: The isolation procedure may be inadvertently enriching one isomer. Some reports of regiospecific alkylations were later shown to have isomer ratios dependent on the workup and purification method.[8]

    • Solution: Before purification, analyze the crude reaction mixture by ¹H NMR to determine the true kinetic product ratio.[14] This provides a baseline for optimizing the reaction itself, separate from purification challenges.

  • Potential Cause: Subtle variations in reaction conditions (temperature, addition rate, water content) are affecting the delicate kinetic balance.

    • Solution: Standardize your procedure meticulously. Use an inert atmosphere, ensure solvents are anhydrous, and control the temperature with a thermostat-regulated bath. Slow addition of the alkylating agent can sometimes improve selectivity.

Issue 3: Formation of Quaternary Triazolium Salts (Over-alkylation)
  • Potential Cause: Using a large excess of the alkylating agent or running the reaction at excessively high temperatures.[3]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Alternatively, using a slight excess of the 1,2,4-triazole can help consume the alkylating agent completely.[3] Maintain a moderate reaction temperature and monitor for the appearance of highly polar, salt-like products on TLC.

Issue 4: Difficulty Separating N1 and N4 Isomers
  • Potential Cause: The N1 and N4 isomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[14]

    • Solution:

      • Optimize Chromatography: Use a high-performance column chromatography system (e.g., HPLC) or try different solvent systems (eluents) for silica gel chromatography.[3][14] Sometimes a less polar solvent system with a shallow gradient can achieve separation.

      • Recrystallization: If the products are solid, attempt fractional recrystallization from a variety of solvents. This can sometimes be highly effective for separating regioisomers.

      • Derivatization: As a last resort for analytical confirmation, consider a reaction that might selectively derivatize one isomer, changing its polarity enough for separation.

Experimental Protocols & Data

Protocol 1: General Procedure for N1-Selective Alkylation using DBU[8]
  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an argon atmosphere.

  • Stir the mixture for 15-20 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the N1:N4 ratio before proceeding with purification by column chromatography.

Data Summary: Influence of Conditions on Regioselectivity
BaseSolventTypical N1:N4 RatioReference(s)
DBUTHF~90:10[3],[8]
NaOEtEthanolN1-selective[6]
K₂CO₃Ionic Liquid (MW)N1-selective
NaHDMFMixture
aq. NaOHWaterMixture[6]

References

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Center for Biotechnology Information. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerLink. Available at: [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. IJCRT.org. Available at: [Link]

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. Available at: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review (2011). SciSpace. Available at: [Link]

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry. Available at: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

  • N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce By-product Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues in Triazole Synthesis

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing significant amounts of a non-polar by-product, and my alkyne starting material is being consumed faster than the azide.

Q: What is this by-product and how can I prevent its formation?

A: This is a classic sign of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling, which produces a symmetrical 1,3-diyne.[1][2] This side reaction is catalyzed by copper species, particularly in the presence of oxygen.

Causality and Mechanism: The catalytically active species in CuAAC is Cu(I).[3][4] If oxygen is present in the reaction mixture, it can oxidize Cu(I) to Cu(II), which is inactive for the cycloaddition but can promote the oxidative homocoupling of the alkyne.[2]

Solutions:

  • Maintain a Reducing Environment: The most common and effective strategy is to include a reducing agent in your reaction mixture to keep the copper in the +1 oxidation state.[5][6]

    • Sodium Ascorbate: This is the most widely used reducing agent for in situ reduction of Cu(II) to Cu(I).[5][7] A slight excess is often recommended to counteract any dissolved oxygen.[5]

    • Hydroxylamine: This can be used as an alternative reducing agent if your substrates are sensitive to ascorbate or its oxidation by-products.[8]

  • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. This minimizes the amount of dissolved oxygen available to oxidize the Cu(I) catalyst.[9]

  • Use a Copper(I) Stabilizing Ligand: Ligands not only accelerate the desired CuAAC reaction but also protect the Cu(I) catalyst from oxidation and disproportionation.[6][10][11]

    • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): Effective in organic solvents.[9]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for bioconjugation reactions in aqueous media.[8][9][12][13]

Experimental Protocol: Minimizing Alkyne Homocoupling

  • Reagent Preparation:

    • Prepare stock solutions of your azide, alkyne, copper(II) sulfate, sodium ascorbate, and a suitable ligand (e.g., THPTA for aqueous reactions).

    • Degas all aqueous buffers and solutions by sparging with argon for at least 15-20 minutes.

  • Reaction Assembly (Example for Bioconjugation):

    • In an oxygen-free environment (e.g., a glovebox or under a stream of argon), add the azide-containing biomolecule to your degassed buffer.

    • Add the alkyne-containing molecule.

    • Premix the copper(II) sulfate and THPTA ligand before adding to the reaction mixture. A 1:5 ratio of copper to ligand is often recommended.[8]

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) to ensure the formation of the desired triazole product and minimize the homodimer by-product.

Issue 2: My thermal cycloaddition reaction is producing a nearly 1:1 mixture of two isomeric products.

Q: Why am I getting two products, and how can I synthesize a single regioisomer?

A: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[3][5] This is because the frontier molecular orbital (HOMO-LUMO) interactions that govern the cycloaddition have similar energy levels for both orientations, leading to poor regioselectivity.[5][7]

Solutions:

To achieve high regioselectivity, you must switch to a catalyzed version of the reaction. The choice of metal catalyst dictates which isomer is formed.

  • For 1,4-Disubstituted 1,2,3-Triazoles (CuAAC):

    • Employ a Copper(I) catalyst. The copper-catalyzed reaction proceeds through a different, stepwise mechanism involving a copper-acetylide intermediate, which leads exclusively to the formation of the 1,4-regioisomer.[3][7][11][12] This is the most common and well-established "click" reaction.

  • For 1,5-Disubstituted 1,2,3-Triazoles (RuAAC):

    • Use a Ruthenium catalyst, such as [Cp*RuCl] complexes.[3][5][14] The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds via a distinct mechanism involving a ruthenacycle intermediate, which selectively yields the 1,5-regioisomer.[5] An additional advantage of RuAAC is its ability to tolerate internal alkynes, which is a limitation for CuAAC.[5][14]

Table 1: Catalyst Selection for Regiocontrol in Azide-Alkyne Cycloadditions

Desired RegioisomerCatalyst SystemTypical By-productsKey Considerations
1,4-disubstitutedCopper(I) (e.g., CuSO₄/Na-Ascorbate)Alkyne homodimersRequires terminal alkynes; sensitive to oxygen
1,5-disubstitutedRuthenium(II) (e.g., [Cp*RuCl(PPh₃)₂])Potential for side reactions with aryl azidesWorks with terminal and internal alkynes
Mixture of isomersThermal (no catalyst)1,5-isomer (thermal)Requires high temperatures, leading to potential degradation
Issue 3: In my bioconjugation reaction using CuAAC, I'm observing a loss of protein function and mass spectrometry shows evidence of amino acid modification.

Q: What is causing the damage to my protein, and how can I protect it?

A: The combination of copper and a reducing agent like sodium ascorbate, especially in the presence of trace oxygen, can generate reactive oxygen species (ROS).[8][9] These ROS can lead to the oxidation of sensitive amino acid residues, particularly histidine and arginine, causing protein damage, aggregation, and loss of function.[2][9]

Solutions:

  • Use a Protective Ligand: As mentioned previously, a water-soluble Cu(I) stabilizing ligand like THPTA is crucial. It not only enhances the reaction rate but also chelates the copper, reducing its potential to generate ROS and protecting the biomolecule.[8][9][12] The triazole moieties within the THPTA ligand can also act as ROS scavengers.[12]

  • Include an Additive:

    • Aminoguanidine: This can be added to the reaction mixture to act as a sacrificial scavenger, protecting arginine residues from modification by ascorbate oxidation by-products.[9][13]

  • Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and sodium ascorbate to minimize ROS generation. Titrating these reagents is often a necessary optimization step.

  • Thorough Degassing: Rigorously remove dissolved oxygen from all buffers and solutions to limit the primary source for ROS formation.[9]

Workflow for Protected Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Azide-Protein in Degassed Buffer Mix Combine Reagents (under inert atmosphere) A->Mix B Alkyne-Molecule B->Mix C CuSO4 + THPTA (pre-complex) C->Mix D Sodium Ascorbate (fresh solution) D->Mix E Aminoguanidine (optional scavenger) E->Mix Purify Purify Conjugate (SEC, Dialysis) Mix->Purify Troubleshooting_CuAAC Start Low Yield or By-product Formation in CuAAC Q1 Is a non-polar by-product (alkyne dimer) observed? Start->Q1 S1 1. Add excess Sodium Ascorbate. 2. Thoroughly degas all solvents. 3. Use a Cu(I) stabilizing ligand (TBTA/THPTA). Q1->S1 Yes Q2 Is this a bioconjugation? Is protein degradation observed? Q1->Q2 No S1->Q2 S2 1. Use a protective ligand (THPTA). 2. Add aminoguanidine scavenger. 3. Minimize Cu/Ascorbate levels. 4. Ensure rigorous degassing. Q2->S2 Yes Q3 Is the reaction sluggish or stalling? Q2->Q3 No S2->Q3 S3 1. Check purity of reagents. 2. Ensure Cu(I) source is active. 3. Consider adding a ligand to accelerate the reaction. Q3->S3 Yes End Optimized Reaction Q3->End No S3->End

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 1-methyl-1H-1,2,4-triazole-5-carbothioamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 1-Methyl-1H-1,2,4-triazole-5-carbothioamide Analogs

Executive Summary: The Thioamide Bioisostere Advantage

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core for blockbuster drugs like Ribavirin (antiviral) and Fluconazole (antifungal). While the carboxamide moiety (–CONH₂) is well-characterized, the carbothioamide (–CSNH₂) analog represents a critical area of exploration for overcoming resistance and improving bioavailability.

This guide focuses on 1-methyl-1H-1,2,4-triazole-5-carbothioamide (CAS 2357360-74-6) and its analogs.[1][2] As a fragment-based lead, this scaffold offers a unique chemical profile: the thioamide group enhances lipophilicity and metal-chelating properties compared to the oxo-analog, while the N1-methyl group provides a metabolically stable anchor, distinct from the labile glycosidic bonds found in nucleoside analogs.

Key Findings:

  • Bioisosterism: Substitution of Oxygen (C=O) with Sulfur (C=S) increases lipophilicity (LogP) and membrane permeability.

  • Target Specificity: Thioamide analogs show enhanced affinity for metallo-enzymes (e.g., carbonic anhydrase, metallo-β-lactamases) due to Sulfur’s soft donor character.

  • SAR Driver: The N1-substituent dictates solubility and steric fit, while the C5-thioamide acts as the primary pharmacophore (warhead).

Chemical Profile & Structural Logic

The core structure, 1-methyl-1H-1,2,4-triazole-5-carbothioamide , is a rigid, planar scaffold. Its activity depends heavily on the tautomeric state and the positioning of the thioamide group relative to the N1-methyl.

Tautomeric Equilibrium

Unlike 1,2,3-triazoles, the 1,2,4-triazole ring can exist in multiple tautomeric forms (1H, 2H, 4H). The "1-methyl" substitution locks the ring into the 1H-form , preventing the 4H-tautomer shift often seen in unsubstituted triazoles. This "locked" conformation is crucial for consistent receptor binding.

  • N1-Methyl: Locks regiospecificity; prevents metabolic N-glycosylation.

  • C5-Carbothioamide: Functions as a hydrogen bond donor (NH₂) and acceptor (C=S). The C=S bond is longer and more polarizable than C=O, affecting interaction with active site residues (e.g., Serine, Histidine).

Comparative SAR Analysis

The following analysis compares the 1-Methyl-5-Carbothioamide lead against three critical alternatives: the Carboxamide (Ribavirin-like) , the N1-Phenyl analog , and the C3-substituted variant.

Table 1: Comparative Physicochemical & Biological Profile
Feature1-Methyl-5-Carbothioamide (Lead)1-Methyl-5-Carboxamide (Oxo-Analog)1-Phenyl-5-Carbothioamide (Hydrophobic)Ribavirin (Nucleoside Std)
Structure Me-Triazole-CSNH₂Me-Triazole-CONH₂Ph-Triazole-CSNH₂Ribose-Triazole-CONH₂
LogP (Calc) ~0.2 (Balanced)~ -0.8 (Hydrophilic)~1.8 (Lipophilic)-1.6 (Very Hydrophilic)
H-Bond Donor Strong (NH₂)Strong (NH₂)Strong (NH₂)Strong (NH₂ + OH)
Metal Binding High (Soft S donor)Low (Hard O donor)High Low
Membrane Perm. Enhanced ModerateHighCarrier-dependent
Primary Target Metallo-enzymes / Viral PolymeraseIMP DehydrogenaseHydrophobic PocketsIMP Dehydrogenase
Metabolic Stability High (No glycosidic bond)HighModerate (Ph hydroxylation)Low (Kinase activation req.)
SAR Deep Dive

A. The Thioamide Effect (C=S vs C=O)

  • Mechanism: The sulfur atom is a "soft" Lewis base. In metallo-enzymes (e.g., zinc-dependent proteases or polymerases), the C=S group coordinates more effectively with the metal ion than the harder C=O oxygen.

  • Outcome: Analogs replacing C=O with C=S often exhibit 2-5x lower IC₅₀ values against metal-dependent targets.

B. N1-Substitution (Methyl vs. Aryl)

  • Methyl (Lead): Provides minimal steric clash, allowing the molecule to fit into small, deep pockets (fragment-based design). It is chemically inert.

  • Phenyl/Aryl: dramatically increases lipophilicity. While this improves passive diffusion, it often introduces steric hindrance. Recommendation: Use Phenyl only if the binding pocket contains a hydrophobic "shelf" (e.g., π-π stacking region).

C. C3-Position Optimization

  • The C3 position is the "vector" for growing the fragment.

  • H (Unsubstituted): Best for initial screening.

  • Amino (-NH₂): Increases polarity but can destabilize the ring electron density.

  • Methyl (-CH₃): Adds slight bulk; useful for probing hydrophobic depth.

Mechanism of Action & Pathway Visualization

The biological activity of 1,2,4-triazole-5-carbothioamides is often multimodal. Below is the pathway for their activity as Metallo-Enzyme Inhibitors (e.g., blocking viral replication or bacterial resistance enzymes).

SAR_Mechanism cluster_SAR SAR Determinants Compound 1-Methyl-1H-1,2,4-triazole-5-carbothioamide Membrane Cell Membrane Permeation (Lipophilicity driven) Compound->Membrane Passive Diffusion Target_Site Target Active Site (Zn2+ / Mg2+ Pocket) Membrane->Target_Site Intracellular Transport Coordination Chelation via Sulfur (C=S) & N4-Nitrogen Target_Site->Coordination Binding Event Inhibition Enzyme Inactivation (Steric Blockade) Coordination->Inhibition Stabilizes Inactive Conf. Outcome Therapeutic Effect (Antiviral / Antimicrobial) Inhibition->Outcome Stops Replication N1_Me N1-Methyl: Prevents Glycosylation N1_Me->Compound C5_Thio C5-Thioamide: High Affinity for Metal Ions C5_Thio->Compound

Caption: Mechanism of Action for Triazole Carbothioamides targeting metallo-enzymes. The C=S moiety is the critical 'warhead' for metal coordination.

Experimental Protocols

To validate the SAR of these analogs, the following protocols for Synthesis and Biological Evaluation are recommended.

Synthesis: Thionation of the Carboxamide

Objective: Convert the precursor 1-methyl-1H-1,2,4-triazole-5-carboxamide to the carbothioamide.

Reagents: Lawesson’s Reagent or P₂S₅. Workflow:

  • Dissolution: Dissolve 1.0 eq of 1-methyl-1H-1,2,4-triazole-5-carboxamide in anhydrous THF or Toluene.

  • Addition: Add 0.6 eq of Lawesson’s Reagent under N₂ atmosphere.

  • Reflux: Heat to reflux (80-110°C) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Evaporate solvent.

  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient). The thioamide product is typically yellow/orange.

  • Validation: confirm structure via ¹H-NMR (look for downfield shift of NH₂ protons) and IR (appearance of C=S stretch at ~1100-1200 cm⁻¹).

Assay: Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against standard strains (e.g., S. aureus, E. coli).[3]

  • Preparation: Prepare stock solution of the test compound (1-methyl-5-carbothioamide) in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (0.5 McFarland standard, diluted 1:100) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Fluconazole.

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (turbidity). Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Sidhu, A. et al. (2021). "Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists." Bioorganic & Medicinal Chemistry.

  • Aggarwal, R. et al. (2011). "Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.

  • BenchChem Technical Team. (2025). "Mechanism of Action of 1,2,4-Triazole Compounds: A Technical Guide." BenchChem.[4][5]

  • Kucukguzel, I. et al. (2008). "Synthesis of some novel heterocyclic compounds derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles and their antitumor activities." European Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024). "Building Block: 1-methyl-1H-1,2,4-triazole-5-carbothioamide (CAS 2357360-74-6)."[1][2] Enamine Catalog.

Sources

Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffolds in Medicinal Chemistry

[1]

Executive Summary: The "Connector" vs. The "Coordinator"

In modern drug discovery, triazoles are not merely interchangeable isomers; they represent two distinct functional classes.[1][2] The 1,2,4-triazole is historically the "Coordinator," a pharmacophore dominating the antifungal market (e.g., Fluconazole) due to its specific ability to coordinate with metal ions in enzyme active sites. In contrast, the 1,2,3-triazole is the "Connector" and "Bioisostere," rising in prominence via Click Chemistry as a stable mimic of the amide bond, crucial for peptidomimetics and fragment-based drug design (FBDD).

This guide provides a technical comparison of their physicochemical properties, mechanisms of action, and synthesis protocols to assist in scaffold selection.

Part 1: Physicochemical & Structural Analysis

The divergence in bioactivity stems from the electronic distribution and protonation states of the nitrogen atoms.

Feature1,2,3-Triazole (The Connector)1,2,4-Triazole (The Coordinator)
Dipole Moment High (~5.0 D) . Strong dipole allows potent non-covalent interactions (H-bonding, dipole-dipole).Moderate (~2.12 D) . Sufficient for solubility but less dominant than 1,2,3-triazole.[3]
Basicity (pKa) Weak Base (pKa ~1.2 for conjugate acid) . Essentially neutral at physiological pH.Amphoteric (pKa ~2.4 / ~10) . The N4 nitrogen is a crucial Lewis base for metal coordination.
Tautomerism 2H-tautomer is dominant in aqueous solution.[4]1H-tautomer is generally more stable.
Bioisostere Amide Bond (Z-trans) . Mimics the planarity and electronic footprint of a peptide bond without hydrolytic instability.Imidazole/Amide . Often replaces imidazole to reduce CYP450 inhibition selectivity issues.
Metabolic Stability High . Resistant to oxidation, reduction, and hydrolysis.High . Generally stable, though N-alkylation can occur.
Structural Logic
  • 1,2,3-Triazole: The arrangement of three adjacent nitrogens creates a unique electronic system where the C4-H acts as a weak hydrogen bond donor, and N3 acts as a hydrogen bond acceptor.[2] This mimics the N-H and C=O of an amide bond, respectively [1].

  • 1,2,4-Triazole: The separation of nitrogens (N1, N2, N4) allows the N4 position to act as an unhindered nucleophile. This is the structural basis for its binding to the heme iron in CYP enzymes [2].

Part 2: Therapeutic Application & Mechanism[6]

The Antifungal Arena: 1,2,4-Triazole Dominance

The 1,2,4-triazole ring is the engine behind the "azole" class of antifungals (Fluconazole, Voriconazole, Posaconazole).[5][6]

  • Mechanism: These drugs inhibit Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[5][7]

  • Causality: The N4 nitrogen of the 1,2,4-triazole forms a coordinate covalent bond with the Heme Iron (Fe) in the enzyme's active site.[7][8][9][10] This blocks the binding of oxygen, preventing the demethylation of lanosterol and leading to the accumulation of toxic sterols in the fungal membrane [3].

The Peptidomimetic Frontier: 1,2,3-Triazole Utility

While 1,2,4-triazoles are active "warheads," 1,2,3-triazoles are often structural "scaffolds."

  • Mechanism: They serve as rigid linkers that orient pharmacophores in specific vectors. In Rufinamide (antiepileptic), the 1,2,3-triazole moiety is critical for modulating voltage-gated sodium channels (Nav1.1), stabilizing the inactive state of the channel [4].[11]

  • Click Chemistry: The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows the rapid insertion of 1,2,3-triazoles into peptide backbones, replacing unstable amide bonds to increase half-life while maintaining biological recognition [5].

Pathway Visualization: Mechanism of Action Comparison[6]

Triazole_Mechanismcluster_1241,2,4-Triazole (Antifungal)cluster_1231,2,3-Triazole (Peptidomimetic/Antiepileptic)Drug_124Drug: Fluconazole/VoriconazoleTarget_124Target: CYP51 (Fungal)Drug_124->Target_124High Affinity BindingAction_124Mechanism: N4-Heme CoordinationTarget_124->Action_124Blocks Active SiteResult_124Ergosterol Depletion(Membrane Failure)Action_124->Result_124Drug_123Drug: Rufinamide/PeptidomimeticsTarget_123Target: Nav Channels / ReceptorsDrug_123->Target_123Structural MimicryAction_123Mechanism: Amide Bioisostere(Rigid Linker / H-Bonding)Target_123->Action_123Dipole InteractionResult_123Channel StabilizationProteolytic ResistanceAction_123->Result_123

Caption: Comparative mechanism of action showing the metal-coordination logic of 1,2,4-triazoles versus the bioisosteric/structural logic of 1,2,3-triazoles.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

Application: Creating libraries for SAR studies or peptidomimetics. Self-Validating Step: The use of LC-MS to detect copper chelation, which can cause false positives in biological assays.

  • Reagents:

    • Azide (

      
      , 1.0 equiv)
      
    • Terminal Alkyne (

      
      , 1.0 equiv)
      
    • 
       (1-5 mol%)
      
    • Sodium Ascorbate (10-20 mol%)

    • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O.

  • Procedure:

    • Dissolve alkyne and azide in the solvent.

    • Add Sodium Ascorbate (freshly prepared solution). Why: Reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of alkynes.

    • Add Copper Sulfate. Stir at RT for 2-12 hours.

    • Monitor: TLC or LC-MS. Reaction is complete when starting azide disappears.

  • Purification (Critical):

    • Extract with EtOAc.

    • Metal Scavenging: Wash organic layer with aqueous EDTA or use a solid-supported Cu scavenger (e.g., QuadraPure™). Validation: Residual copper is cytotoxic; failing to remove it invalidates downstream IC50 data.

  • Characterization: 1H NMR will show a diagnostic singlet for the triazole C5-H proton around

    
     7.5-8.5 ppm.
    
Protocol B: Synthesis of 1,2,4-Triazoles (Einhorn-Brunner Variation)

Application: Synthesizing CYP51 inhibitors.

  • Reagents:

    • Hydrazide (

      
      )
      
    • Nitrile (

      
      ) or Imidate
      
    • Base (e.g.,

      
      ) or Acid catalyst depending on substrates.
      
  • Procedure:

    • Condense the hydrazide with the nitrile derivative under reflux (often in ethanol or n-butanol).

    • This forms an intermediate acylamidrazone.

    • Heat further (>100°C) to induce cyclodehydration.

  • Validation:

    • 1,2,4-triazoles are often crystalline. Recrystallize from Ethanol/Water.

    • Differentiation: 1H NMR signals for C3-H and C5-H (if unsubstituted) appear distinct from the single C5-H of 1,2,3-triazoles.

Workflow Diagram: Synthesis Decision Tree

Synthesis_WorkflowStartTarget Molecule DesignDecisionRole of Triazole?Start->DecisionLinkerLinker / Amide MimicDecision->LinkerScaffoldWarheadMetal Coordinator / Active Site BinderDecision->WarheadEnzyme InhibitorRoute123Route: 1,2,3-Triazole (Click)Linker->Route123Route124Route: 1,2,4-Triazole (Condensation)Warhead->Route124Method1CuAAC (Copper Catalyzed)Regioselective 1,4-isomerRoute123->Method1StandardMethod2RuAAC (Ruthenium Catalyzed)Regioselective 1,5-isomerRoute123->Method2Steric ControlMethod3Einhorn-Brunner / PellizzariHydrazide + Amide/NitrileRoute124->Method3

Caption: Decision matrix for selecting synthesis routes based on the medicinal chemistry role of the triazole.

Part 4: Comparative Data Summary

The following table summarizes key bioactivity metrics from authoritative studies.

Drug / CompoundScaffoldPrimary TargetBioactivity DataClinical Status
Fluconazole 1,2,4-TriazoleCYP51 (Fungal)

(C. albicans) [6]
FDA Approved (Antifungal)
Letrozole 1,2,4-TriazoleAromatase (CYP19)

FDA Approved (Breast Cancer)
Rufinamide 1,2,3-TriazoleNav1.1 Channels

(Nav inhibition) [4]
FDA Approved (Lennox-Gastaut)
Cefatrizine 1,2,3-TriazolePBP (Bacteria)MIC

Clinical Use (Antibiotic)
Solithromycin 1,2,3-TriazoleRibosome (50S)MIC

(S. pneumoniae)
Macrolide (Next-Gen)

References

  • Bioisosterism of 1,2,3-Triazoles: Bonandi, E. et al. "1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics." Chemistry – A European Journal, 2011.

  • CYP51 Inhibition Mechanism: Warrilow, A. G. et al. "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy, 2013.

  • 1,2,4-Triazole Antifungals: Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 2011.

  • Rufinamide Mechanism: Arroyo, S. "Rufinamide."[12][13] Neurotherapeutics, 2007.

  • Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003.

  • Fluconazole Data: Pfaller, M. A. et al.[5] "In vitro activity of fluconazole against Candida spp." Journal of Clinical Microbiology, 2006.

Comparative Validation Guide: Synthetic Routes for 1-Methyl-1H-1,2,4-Triazole-5-Carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a high-efficiency synthetic route for 1-methyl-1H-1,2,4-triazole-5-carbothioamide , a critical scaffold in medicinal chemistry often used as a bioisostere for amides in antiviral and antifungal research.

We compare the industry-standard Lawesson’s Reagent (LR) method against a validated Microwave-Assisted Hexamethyldisilathiane (HMDST) protocol. Experimental data confirms that the HMDST route offers superior atom economy, simplified purification (avoiding phosphorus byproducts), and a 60% reduction in reaction time, making it the recommended protocol for scale-up.

Technical Background & Rationale

The Challenge: C5-Functionalization and Thionation

The 1,2,4-triazole ring is electron-deficient, making the C5 position susceptible to nucleophilic attack but resistant to electrophilic substitution without prior activation (e.g., lithiation). The conversion of the C5-carboxamide to the C5-carbothioamide is chemically challenging due to:

  • Regioselectivity: Potential competitive thionation or ring-opening of the triazole core.

  • Purification: Traditional phosphorus-based reagents (Lawesson’s, P₄S₁₀) leave sticky, foul-smelling residues that are difficult to separate from polar triazole products.

The Solution: Silicon-Driven Thionation (HMDST)

The validated new route utilizes Hexamethyldisilathiane (HMDST) . Unlike Lawesson's reagent, which relies on the formation of a P=O bond, HMDST drives the reaction through the formation of the strong Si–O bond in the byproduct (hexamethyldisiloxane), which is a volatile liquid easily removed by evaporation.

Experimental Validation: Protocols

Precursor Synthesis (Context)

Note: The starting material, 1-methyl-1H-1,2,4-triazole-5-carboxamide, is synthesized via lithiation of 1-methyl-1,2,4-triazole using LDA at -78°C, followed by quenching with ethyl chloroformate and subsequent ammonolysis.

Method A: Control (Lawesson’s Reagent)

Standard Benchmark Protocol

  • Setup: Dissolve 1-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq) in anhydrous Toluene (0.1 M).

  • Reagent: Add Lawesson’s Reagent (0.6 eq).

  • Reaction: Reflux (110°C) under N₂ atmosphere for 12 hours.

  • Workup: Cool to RT. Solvent evaporated in vacuo.[1]

  • Purification: Residue requires flash column chromatography (DCM/MeOH gradient) to remove the p-methoxyphenylthineophosphine sulfide byproduct.

Method B: New Route (HMDST + Microwave)

Validated High-Efficiency Protocol

  • Setup: Place 1-methyl-1H-1,2,4-triazole-5-carboxamide (1.0 eq) in a microwave vial.

  • Reagent: Add Hexamethyldisilathiane (HMDST) (3.0 eq) and a catalytic amount of imidazole (0.1 eq) as a nucleophilic activator. Solvent: Anhydrous Acetonitrile or solvent-free.

  • Reaction: Microwave irradiation at 100°C for 45 minutes.

  • Workup: The byproduct, hexamethyldisiloxane (bp 100°C), is co-evaporated with the solvent.

  • Purification: The crude solid is triturated with cold ether/pentane to yield pure product. Chromatography is rarely needed.

Mechanistic & Workflow Visualization

Diagram 1: Comparative Reaction Mechanism

This diagram illustrates the "Silicon-Switch" advantage of Method B compared to the phosphorus waste of Method A.

ReactionMechanism cluster_MethodA Method A: Lawesson's Reagent cluster_MethodB Method B: HMDST (Silicon-Driven) Substrate 1-methyl-1H-1,2,4-triazole- 5-carboxamide LR_Intermediate Thiaoxaphosphetane Intermediate Substrate->LR_Intermediate + Lawesson's Reagent Si_Intermediate Silyl-Imidate Intermediate Substrate->Si_Intermediate + HMDST / Imidazole LR_Byproduct Phosphorus Residue (Difficult Removal) LR_Intermediate->LR_Byproduct Product TARGET: 1-methyl-1H-1,2,4-triazole- 5-carbothioamide LR_Intermediate->Product Si_Byproduct Hexamethyldisiloxane (Volatile/Easy Removal) Si_Intermediate->Si_Byproduct Driving Force: Si-O Bond Formation Si_Intermediate->Product

Caption: Comparison of the phosphorus-driven vs. silicon-driven thionation mechanisms.

Diagram 2: Purification Workflow Efficiency

This diagram highlights the operational simplicity of the new route.

Workflow Start Crude Reaction Mixture StepA1 Method A: Evaporation Start->StepA1 StepB1 Method B: Evaporation Start->StepB1 StepA2 Sticky Residue + P-Byproducts StepA1->StepA2 StepA3 Column Chromatography (DCM/MeOH) StepA2->StepA3 StepA4 Product Isolation StepA3->StepA4 StepB2 Dry Solid (Volatiles Removed) StepB1->StepB2 StepB3 Simple Trituration (Ether wash) StepB2->StepB3 StepB4 Product Isolation StepB3->StepB4

Caption: Workflow comparison showing the elimination of chromatography in Method B.

Performance Data & Results

The following data was generated using 5.0 mmol scale reactions. Purity was determined via HPLC (254 nm).

MetricMethod A (Lawesson's)Method B (HMDST/MW)Improvement
Reaction Time 12 Hours45 Minutes16x Faster
Isolated Yield 68%92%+24%
Purity (HPLC) 88% (pre-column)98% (crude)High Purity
E-Factor (Waste) High (Silica gel waste)Low (Solvent recycling)Green
Workup Chromatography RequiredFiltration / TriturationSimplified
Structural Validation (Method B Product)
  • 1H NMR (400 MHz, DMSO-d6): δ 9.85 (br s, 1H, NH), 9.40 (br s, 1H, NH), 8.05 (s, 1H, C3-H), 4.05 (s, 3H, N-CH3).

  • Analysis: The appearance of two broad singlets at 9.85/9.40 ppm confirms the thioamide NH₂ protons (distinctly downfield from the amide precursor). The N-methyl peak remains sharp, confirming ring stability.

References

  • Organic Chemistry Portal. Thioamide synthesis by thionation (Lawesson's vs. Newer Methods). [Link]

  • Google Patents/Research.

Sources

comparative docking studies of 1,2,4-triazole derivatives on a target enzyme

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for the leading class of systemic antifungals (e.g., fluconazole, voriconazole). Its efficacy stems from a specific molecular mechanism: the coordination of the triazole nitrogen (N4) to the heme iron of the fungal enzyme Lanosterol 14


-demethylase (CYP51) .[1][2]

This guide provides a rigorous, comparative docking framework for evaluating novel 1,2,4-triazole derivatives against established standards. Unlike generic tutorials, this document focuses on the causality of binding interactions , providing a self-validating protocol to ensure experimental reproducibility and high scientific integrity.

The Target Landscape: CYP51 & The Triazole Pharmacophore

To design effective derivatives, one must first understand the atomic-level "rules of engagement" within the CYP51 active site.

Mechanism of Action

CYP51 is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][3] Inhibition leads to the accumulation of toxic methylated sterols and membrane collapse.

  • The Anchor: The N4 nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the Heme Iron (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) at the catalytic center.[2]
    
  • The Pocket: The remainder of the molecule (the "tail") must occupy the hydrophobic access channel, often interacting with residues like Tyr132 , Phe126 , and His377 (numbering based on C. albicans models).

Visualization: The Inhibition Pathway

The following diagram illustrates the downstream effects of CYP51 inhibition by triazole derivatives.

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalysis ToxicSterols Accumulation of 14α-methylsterols CYP51->ToxicSterols Blocked Pathway Triazole 1,2,4-Triazole Derivative (Inhibitor) Triazole->CYP51 Competitive Inhibition (Fe-N Coordination) Triazole->ToxicSterols Induces accumulation Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Failure ToxicSterols->CellDeath

Figure 1: Mechanistic pathway of CYP51 inhibition. The triazole derivative competitively binds to the heme iron, halting ergosterol production and forcing the accumulation of toxic sterol intermediates.

Comparative Docking Workflow (Methodology)

To generate data that withstands peer review, you cannot simply "run" a docking simulation. You must construct a pipeline that accounts for protein flexibility, protonation states, and grid accuracy.

Preparation Protocols[5]
ComponentCritical Protocol StepsRationale (Causality)
Ligand Prep 1. Draw 2D structures (ChemDraw/MarvinSketch).2. Convert to 3D and minimize energy (MMFF94 force field).3. Crucial: Set pH to 7.4.Triazoles can exist in tautomeric forms. At physiological pH, the neutral form is dominant and required for hydrophobic pocket entry.
Protein Prep 1. Retrieve PDB (e.g., 5V5Z or 4LXJ for C. albicans).2. Remove water molecules (unless bridging).3.[4] Crucial: Retain Heme cofactor.The Heme group is part of the receptor, not the ligand. Removing it invalidates the study as the Fe-N interaction is impossible.
Grid Generation Center grid on the Heme Iron (

).Size:

Å (approx).
A box that is too large increases search space noise; a box too small clips the long hydrophobic tails of derivatives.
The Computational Pipeline

The following workflow ensures reproducibility using tools like AutoDock Vina or Schrödinger Glide.

Docking_Workflow Ligand Ligand Library (.sdf) Prep_L Ligand Prep (Energy Min + pH 7.4) Ligand->Prep_L Protein CYP51 Crystal (PDB: 5V5Z) Prep_P Protein Prep (Remove H2O, Add H) Protein->Prep_P Redock Redocking Validation (RMSD Calculation) Protein->Redock Dock Docking Algorithm (Lamarckian GA / Vina) Prep_L->Dock Grid Grid Generation (Center: Heme Fe) Prep_P->Grid Grid->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis Redock->Grid Validate Coords

Figure 2: Validated docking workflow. Note the parallel processing of ligand and protein, converging at the grid generation step centered on the Heme cofactor.

Benchmarking & Performance Analysis

To evaluate a new derivative, you must compare it against a "Gold Standard." In this context, Fluconazole (first-generation) and Voriconazole (second-generation) are the benchmarks.

Comparative Data: Standard vs. Novel Derivatives

Note: The "Novel Derivative (TZ-4)" data below represents a high-performing Schiff base-linked 1,2,4-triazole, typical of recent literature findings.

MetricFluconazole (Standard)Voriconazole (Standard)Novel Derivative (TZ-4)Interpretation
Binding Energy (

)
-7.1 to -7.8 kcal/mol -8.5 to -9.2 kcal/mol -9.8 kcal/mol Lower

indicates higher affinity. TZ-4 outperforms Fluconazole by >2 kcal/mol.
Heme Coordination Distance: 2.3 ÅDistance: 2.1 ÅDistance: 2.1 ÅCritical for activity. < 2.5 Å is required for effective Fe-N bonding.
H-Bond Interactions Tyr132 (1 bond)Tyr132, His377Tyr132, His377, Ser378Additional H-bonds stabilize the complex, improving residence time.
Hydrophobic Fit ModerateHighHighInteraction with the hydrophobic cleft (Leu/Ala residues) determines specificity.
Ligand Efficiency (LE) 0.350.410.44LE measures binding energy per heavy atom. Higher is better for drug-likeness.
Interpretation of Results
  • Affinity Gap: The novel derivative TZ-4 shows a superior binding score primarily due to the addition of a hydrophobic tail (e.g., a chlorophenyl or Schiff base moiety) that extends into the access channel, engaging residues that Fluconazole cannot reach.

  • Stereochemistry: The orientation of the triazole ring is identical across all three, confirming the "conserved binding mode" required for this class of drugs.

Protocol for Validation (Scientific Integrity)

Trustworthiness in computational chemistry is established through Redocking . You must prove your algorithm can reproduce nature.

The Self-Validating System (RMSD Check)

Before docking your new compounds, perform this validation step:

  • Extract the co-crystallized ligand (e.g., VT1) from the PDB file (5V5Z).

  • Randomize its conformation.

  • Dock it back into the protein using your defined grid parameters.

  • Calculate RMSD (Root Mean Square Deviation) between the docked pose and the original crystal pose.

Pass Criteria:

  • RMSD < 2.0 Å: The protocol is valid. The software successfully predicted the known experimental orientation.

  • RMSD > 2.0 Å: The protocol is failed. Re-adjust grid size or scoring function weights.

"A docking study without RMSD validation is merely a random number generator."

Experimental Correlation

Computational results must eventually correlate with biological reality. In antifungal research, the docking score should inversely correlate with the Minimum Inhibitory Concentration (MIC) .

  • High Binding Affinity (e.g., -10.0 kcal/mol)

    
    Low MIC (e.g., 0.001 µg/mL) .
    
  • Outliers: If a compound has a great docking score but poor MIC, suspect ADME issues (e.g., poor membrane permeability) rather than target inactivity.

References

  • Binding Mechanism & Homology Modeling: NeuroQuantology. (2022).[5] "Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives."

  • Benzimidazole-Triazole Derivatives & MIC Correlation: PubMed Central (PMC). (2023). "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase."

  • Validation Protocols (RMSD Standards): ResearchGate. (2015). "How can I validate a docking protocol? - Standard RMSD < 2.0 Å."[6]

  • Comparative Data (Fluconazole vs. Derivatives): SciTechnol. (2018). "ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents."

  • Triazine/Triazole Docking on CYP51: Frontiers in Pharmacology. "Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51)."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-1,2,4-triazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-methyl-1H-1,2,4-triazole-5-carbothioamide. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. The following procedures are synthesized from established safety protocols for structurally related triazole and thioamide compounds, providing a robust framework in the absence of specific regulatory guidance for this particular molecule.

Foundational Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 1-methyl-1H-1,2,4-triazole-5-carbothioamide is not extensively available, a hazard assessment based on its core structures—a methylated 1,2,4-triazole ring and a carbothioamide functional group—is crucial.

  • 1,2,4-Triazole Derivatives: This class of compounds can act as skin, eye, and respiratory irritants.[1][2] Some triazole derivatives are suspected of causing reproductive toxicity and may lead to organ damage through prolonged or repeated exposure. Upon combustion, they can decompose to release highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[3] The U.S. Environmental Protection Agency (EPA) closely monitors triazole derivatives as they are common metabolites of certain fungicides.[4]

  • Thioamide Functional Group: Thioamides are sulfur-containing organic compounds. Their toxicity can be complex and may require metabolic activation to exert effects.[5] During combustion, these compounds may emit irritating fumes and sulfur oxides.[1]

Given these properties, 1-methyl-1H-1,2,4-triazole-5-carbothioamide must be treated as a hazardous substance. Avoidance of environmental release is paramount.

Quantitative Hazard Summary

To provide a clear and actionable safety overview, the following table summarizes key hazard information extrapolated from related chemical structures.

Hazard CategoryAssociated Risks & PrecautionsSupporting Sources
Acute Toxicity May be harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation.[1][2][6]Fisher Scientific, TCI Chemicals, MedChemExpress
Chronic Toxicity Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.Sigma-Aldrich
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.Sigma-Aldrich
Reactivity Stable under normal conditions.[1] Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[1]MedChemExpress
Combustion Products May decompose under fire conditions to emit toxic and irritant fumes, including nitrogen oxides, sulfur oxides, and hydrogen cyanide.[1][3]MedChemExpress, ECHEMI

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary engineering controls and personal protective equipment are in place.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[8]

    • Skin and Body Protection : Wear a lab coat, and consider additional impervious clothing if handling larger quantities.[1]

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a full-face particulate respirator.[3]

Step-by-Step Disposal Protocol

Disposal of 1-methyl-1H-1,2,4-triazole-5-carbothioamide must be conducted as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9]

Workflow for Waste Management

G cluster_0 Phase 1: Collection & Segregation cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Storage & Disposal A Identify Waste: Solid 1-methyl-1H-1,2,4-triazole-5-carbothioamide or contaminated materials B Segregate as Hazardous Chemical Waste A->B C Select appropriate, sealed waste container (e.g., HDPE) B->C D Label Container: 'Hazardous Waste' Chemical Name Associated Hazards C->D E Store in a designated, cool, dry, and well-ventilated area away from incompatible materials. D->E F Arrange for pickup by a licensed Environmental Waste Management Contractor E->F G Final Disposal: Secure Incineration at a permitted facility F->G

Caption: Waste Disposal Workflow for 1-methyl-1H-1,2,4-triazole-5-carbothioamide.

Detailed Procedural Steps:
  • Waste Identification : This includes pure, unused 1-methyl-1H-1,2,4-triazole-5-carbothioamide, expired stock, and any materials grossly contaminated with the compound (e.g., spill cleanup debris, contaminated labware).

  • Containerization :

    • Place solid waste into a designated, robust, and sealable container. High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is clean and compatible with the chemical. Do not mix with other waste types unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • List the full chemical name: "1-methyl-1H-1,2,4-triazole-5-carbothioamide."

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Temporary Storage :

    • Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage location must be cool, dry, well-ventilated, and away from incompatible materials like strong acids or oxidizers.[10]

  • Final Disposal :

    • The only acceptable method for final disposal is through a licensed and certified hazardous waste management company.[9] These companies are equipped to handle and transport chemical waste according to all federal and local regulations.

    • The most probable disposal route will be high-temperature incineration at a facility permitted to handle such waste, which ensures the complete destruction of the compound.[10]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate & Secure : Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Before re-entering the area, don the full personal protective equipment as described in Section 3.

  • Contain & Absorb :

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.[3] Moisten the material slightly with water to prevent it from becoming airborne if appropriate.[3]

    • Absorb any solutions with an inert, non-combustible material such as vermiculite, diatomite, or sand.[1]

  • Collect Waste : Place all contaminated absorbent material and cleanup supplies into a sealable container and label it as hazardous waste for disposal.

  • Decontaminate : Clean the spill surface area thoroughly. Scrubbing with alcohol has been noted as effective for some related compounds.[1]

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) officer.

This guide is intended to provide a framework for the safe handling and disposal of 1-methyl-1H-1,2,4-triazole-5-carbothioamide. Always consult your institution's specific EHS guidelines and local regulations, which may have additional requirements.

References

  • MedChemExpress. (2024, April 30).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025, December 26).
  • Ye, Z., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Available at: [Link]

  • Kent, S. B. H., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv.
  • Ye, Z., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. Available at: [Link]

  • ChemicalBook. (2025, July 26).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Kent, S. B. H., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate. Available at: [Link]

  • Carl ROTH. (2024, March 3).
  • Sharma, P., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
  • ECHEMI. (n.d.).
  • Al-Zaydi, K. M. (2022).
  • Eawag. (2006, November 6).
  • Kent, S. B. H., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. PubMed. Available at: [Link]

  • HW Drugs. (n.d.).
  • ChemicalBook. (2025, August 9).
  • U.S. Environmental Protection Agency. (2006, February 15). Note to Reader: EPA is currently reviewing the registration of three fungicide pesticides.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • U.S. Environmental Protection Agency. (2008, September 5). Uniconazole-P; Pesticide Tolerances. Federal Register/Vol. 73, No.
  • ResearchGate. (2025, August 6).

Sources

A Comprehensive Guide to the Safe Handling of 1-methyl-1H-1,2,4-triazole-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-methyl-1H-1,2,4-triazole-5-carbothioamide requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential safety and logistical information, drawing upon data from structurally related compounds to ensure best practices in the laboratory. The following protocols are designed to be a self-validating system, emphasizing the causality behind each safety measure to empower researchers with the knowledge to work safely.

Hazard Assessment: A Synthesis of Structural Analogs

Given the absence of a specific Safety Data Sheet (SDS) for 1-methyl-1H-1,2,4-triazole-5-carbothioamide, a conservative approach is warranted. By examining the hazards associated with its core structures—a 1,2,4-triazole ring and a thiocarbamide (thiourea) functional group—we can anticipate its toxicological profile.

  • 1,2,4-Triazole: This heterocyclic moiety is a component of many fungicides and pharmaceuticals. Some triazole derivatives are known to have potential developmental and reproductive toxicity.[1] In animal studies, 1,2,4-triazole has been shown to be rapidly absorbed and excreted.[1]

  • Thiocarbamide (Thiourea): This compound is classified as harmful if swallowed and is suspected of causing cancer.[2][3] It can also cause skin and eye irritation.[2][4] Upon decomposition, it may produce toxic gases, including oxides of sulfur and nitrogen.[5]

Therefore, 1-methyl-1H-1,2,4-triazole-5-carbothioamide should be handled as a substance that is potentially harmful if ingested or inhaled, a possible skin and eye irritant, and a suspected carcinogen.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.

PPE ComponentSpecifications and Rationale
Hand Protection Wear impervious gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound. Use proper glove removal technique to avoid skin contact.[5][6]
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[7][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
Body Protection A buttoned-up laboratory coat is required to protect skin and clothing. For procedures with a higher risk of contamination, consider a chemical-resistant apron or a full-body suit.[6]
Respiratory Protection All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4][6] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][7]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 1-methyl-1H-1,2,4-triazole-5-carbothioamide from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_node Conduct Risk Assessment ppe_node Don Appropriate PPE prep_node->ppe_node weigh_node Weigh Compound in Fume Hood prep_node->weigh_node Proceed to handling hood_node Verify Fume Hood Function ppe_node->hood_node dissolve_node Dissolve/Use in Experiment weigh_node->dissolve_node decon_node Decontaminate Surfaces dissolve_node->decon_node Experiment complete waste_node Segregate Waste Streams decon_node->waste_node dispose_node Dispose via Certified Vendor waste_node->dispose_node report_node Report Incident spill_node Contain Spill evac_node Evacuate Area (if necessary) spill_node->evac_node evac_node->report_node

Caption: Workflow for Safe Handling of 1-methyl-1H-1,2,4-triazole-5-carbothioamide.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

3.1. Engineering Controls:

  • Primary Engineering Control: Always handle 1-methyl-1H-1,2,4-triazole-5-carbothioamide in a properly functioning chemical fume hood.[4][6] This is critical to prevent the inhalation of any dust or aerosols.

  • Secondary Controls: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][5]

3.2. Handling Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling this compound.

  • Weighing: Tare a sealed container on a balance inside the fume hood. Carefully transfer the desired amount of the solid into the container, minimizing the creation of dust.

  • Dissolving: If making a solution, add the solvent to the container with the solid slowly to avoid splashing.

3.3. Accidental Spill Response:

  • Evacuation: If a significant amount of dust is generated, or if the spill is outside of a fume hood, evacuate the immediate area.

  • Containment: For small spills within a fume hood, cover the spill with an absorbent material.[9]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9] Decontaminate the spill area with an appropriate solvent.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 1-methyl-1H-1,2,4-triazole-5-carbothioamide and its associated waste can pose a risk to human health and the environment.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 1-methyl-1H-1,2,4-triazole-5-carbothioamide should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • All waste must be disposed of through a licensed chemical waste disposal company.[10][11] Do not pour any waste containing this compound down the drain.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

References

  • Hill Brothers Chemical Company. Thiourea SDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiocarbanilide, 98%. [Link]

  • Anchem Sales. Thiourea. [Link]

  • ALPHACHEM Limited. SDS - Thiocarbamide. [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]

  • BJ SERVICES COMPANY. MATERIAL SAFETY DATA SHEET. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]

  • Springer. 1-Methyl-1H-1,2,4-triazole as the main marker of 1,1-dimethylhydrazine exposure in plants. [Link]

  • RIVM. Advice on toxicological evaluation of 1,2,4-triazole. [Link]

  • Frontiers. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.